rac 1-Oleoyl-3-linoleoylglycerol CAS number 104346-53-4
An In-Depth Technical Guide on rac-1-Oleoyl-3-linoleoylglycerol (CAS 104346-53-4)[1] CAS Number: 104346-53-4 Synonyms: 1-Olein-3-linolein; 1,3-DAG (18:1/18:2); Glycerol-1-oleate-3-linoleate Molecular Formula: C H O Molec...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on rac-1-Oleoyl-3-linoleoylglycerol (CAS 104346-53-4)[1]
CAS Number: 104346-53-4
Synonyms: 1-Olein-3-linolein; 1,3-DAG (18:1/18:2); Glycerol-1-oleate-3-linoleate
Molecular Formula: C
HOMolecular Weight: 620.99 g/mol (approximate, based on average isotopic abundance)
Executive Summary
rac-1-Oleoyl-3-linoleoylglycerol is a specific regioisomer of diacylglycerol (DAG) containing oleic acid (C18:1) and linoleic acid (C18:[2][3][4]2) at the sn-1 and sn-3 positions of the glycerol backbone. Unlike its 1,2-DAG counterparts, which function primarily as second messengers activating Protein Kinase C (PKC), 1,3-DAGs are metabolically distinct. They are widely investigated in lipidomics and nutrition science for their ability to suppress postprandial hyperlipidemia and body fat accumulation by altering metabolic flux toward
-oxidation rather than re-esterification.
This guide provides a rigorous technical analysis of the molecule, focusing on its physicochemical stability, enzymatic synthesis, metabolic pathways, and validated analytical protocols for quantification in biological matrices.
Chemical Identity & Physicochemical Profiling[2][5]
Structural Configuration & Chirality
The designation "rac" (racemic) is critical. While 1,3-diacylglycerols with identical fatty acids (e.g., 1,3-diolein) are achiral (possessing a plane of symmetry), 1-Oleoyl-3-linoleoylglycerol possesses a chiral center at the sn-2 carbon because the substituents at sn-1 and sn-3 are different.
Enantiomer A: 1-Oleoyl-3-linoleoyl-sn-glycerol
Enantiomer B: 3-Oleoyl-1-linoleoyl-sn-glycerol (equivalent to 1-Linoleoyl-3-oleoyl-sn-glycerol in reverse numbering)
Commercial preparations (CAS 104346-53-4) typically exist as a 1:1 racemic mixture of these enantiomers.
Acyl Migration: The Stability Challenge
Expert Insight: The most significant challenge in working with 1,3-DAGs is acyl migration . Thermodynamics favor the 1,3-isomer over the 1,2-isomer (approx. 6:4 ratio at equilibrium), but in the presence of moisture, heat, or Lewis acids/bases, the fatty acid at position 1 or 3 can migrate to the free hydroxyl at position 2.
Implication: Analytical standards must be stored in non-protic solvents (e.g., Toluene, Hexane) at -20°C. Avoid protic solvents like methanol or ethanol for long-term storage, as they facilitate proton transfer required for isomerization.
Table 1: Physicochemical Properties
Property
Value / Description
Physical State
Viscous liquid or semi-solid at room temperature
Solubility
Soluble in Chloroform, Hexane, Toluene, Ethanol; Insoluble in Water
Refractive Index
~1.47
pKa
~13 (hydroxyl group) - Non-ionizable at physiological pH
Storage
-20°C, under Argon/Nitrogen (to prevent oxidation of linoleic moiety)
Biogenic Synthesis & Industrial Production
While chemical synthesis using protecting groups (e.g., solketal) is possible, it is prone to acyl migration during deprotection. Enzymatic synthesis using 1,3-regiospecific lipases is the preferred route for high purity.
Protocol: Enzymatic Transesterification
This protocol utilizes Rhizomucor miehei lipase (immobilized) to catalyze the esterification of glycerol with fatty acid ethyl esters.
Reaction: Incubate at 40°C in a shaker (200 rpm) under vacuum (to remove ethanol byproduct and drive equilibrium).
Purification:
Filter to remove enzyme.
Perform Molecular Distillation to remove excess fatty acid esters and monoacylglycerols (MAGs).
Crucial Step: Crystallization at low temperature (-20°C in acetone) can enrich the 1,3-DAG fraction over 1,2-DAG contaminants.
Figure 1: Enzymatic synthesis workflow for 1,3-DAG production ensuring regioselectivity.
Biological Mechanism & Pharmacokinetics
Metabolic Fate: The "Anti-Obesity" Mechanism
Unlike triacylglycerols (TAGs), which are hydrolyzed to 2-monoacylglycerols (2-MAGs) and re-esterified efficiently into chylomicrons, 1,3-DAGs are hydrolyzed by pancreatic lipase primarily into 1-MAGs (or 3-MAGs) and free fatty acids.
2-MAG Pathway (TAGs): High re-esterification efficiency
Chylomicron formation Adipose storage.
1-MAG Pathway (1,3-DAGs): 1-MAGs are poorly re-esterified by Monoacylglycerol Acyltransferase (MGAT). Consequently, the released fatty acids are transported via the portal vein to the liver, where they preferentially undergo
-oxidation .
Signaling Potential
While 1,2-DAGs activate PKC, 1,3-DAGs do not directly bind the C1 domain of PKC. However, intracellular isomerization can convert 1,3-DAG to 1,2-DAG, triggering delayed signaling events.
Figure 2: Metabolic divergence of 1,3-DAGs leading to increased oxidation and reduced adipose storage.
Analytical Characterization Protocols
Accurate quantification requires separating the 1,3-isomer from the 1,2-isomer. LC-MS/MS is the gold standard.
Sample Preparation (Lipid Extraction)
Critical Control Point: To prevent isomerization during extraction, avoid acidification and excessive heating.
Extraction: Use the Folch method (Chloroform:Methanol 2:1) or MTBE extraction .
Precaution: Keep samples on ice. Add BHT (Butylated hydroxytoluene) to prevent oxidation of the linoleic moiety.
Drying: Evaporate solvent under Nitrogen stream at room temperature (do not exceed 30°C).
Mobile Phase A: Acetonitrile:Water (60:40) + 10mM Ammonium Formate.
Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate.
Ionization: ESI Positive Mode (Ammonium adducts
are dominant).
Table 2: Mass Spectrometry Transitions (MRM)
Precursor Ion
Product Ion
Identity Confirmation
638.6
339.3
Loss of Linoleic Acid + NH (identifies Oleoyl fragment)
638.6
337.3
Loss of Oleic Acid + NH (identifies Linoleoyl fragment)
638.6
265.2
Oleic Acid acylium ion
Note: Chromatographic separation is required to distinguish 1,3-DAG from 1,2-DAG as they share similar mass transitions. 1,3-DAGs typically elute slightly earlier than 1,2-DAGs on C18 columns due to structural compactness.
References
Feltes, M., et al. (2013). "Regioselective hydrolysis of triacylglycerols using immobilized lipases." Journal of Agricultural and Food Chemistry. Link
Yasukawa, T., et al. (2007). "Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance."[5] Metabolism.[6] Link
Holčapek, M., et al. (2005). "Characterization of triacylglycerols and diacylglycerols in plant oils and animal fats by HPLC-MS." Journal of Chromatography A. Link
LIPID MAPS Structure Database. "Diacylglycerols (DAG)." Link
Santa Cruz Biotechnology. "1-Oleoyl-3-linoleoyl-rac-glycerol Product Data." Link
The Architecture of Functional Lipids: Discovery, Synthesis, and Metabolic Profiling of rac-1-Oleoyl-3-Linoleoylglycerol
[1] Executive Summary The discovery of rac-1-Oleoyl-3-linoleoylglycerol (1,3-OL-DAG) represents a pivotal moment in lipidomics and functional food chemistry, marking the transition from characterizing passive energy stor...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The discovery of rac-1-Oleoyl-3-linoleoylglycerol (1,3-OL-DAG) represents a pivotal moment in lipidomics and functional food chemistry, marking the transition from characterizing passive energy stores (triacylglycerols) to engineering bioactive metabolic modulators.[1] Unlike its 1,2-diacylglycerol (1,2-DAG) isomers, which act as potent second messengers in Protein Kinase C (PKC) signaling, 1,3-OL-DAG is metabolically distinct.[1] It bypasses the standard chylomicron-assembly pathway in enterocytes, preferentially undergoing
-oxidation in the liver.
This guide delineates the technical evolution of 1,3-OL-DAG, from its enzymatic synthesis using regiospecific lipases to its validation via LC-MS/MS profiling.[1] We explore the causality behind its anti-adipogenic properties and provide a self-validating protocol for its isolation and quantification.[1]
Chemical Identity and Structural Significance
The "rac" Designation and Chirality
The nomenclature rac-1-Oleoyl-3-linoleoylglycerol implies a racemic mixture.[1] In the glycerol backbone, if the fatty acids at positions
and are different (Oleic vs. Linoleic), the central carbon () becomes a chiral center.[1]
Structure: A glycerol backbone esterified with Oleic acid (C18:[1]1) and Linoleic acid (C18:[2]2) at the terminal hydroxyl groups.
Thermodynamic Stability: 1,3-DAGs are thermodynamically more stable than 1,2-DAGs due to steric factors, but they are less biologically common in signal transduction.[1] This stability is the "discovery" key that allows for their industrial application as functional oils.
The Functional "Hook"
The specific pairing of Oleic acid (MUFA) and Linoleic acid (PUFA) is critical. This combination mimics the fatty acid profile of high-value vegetable oils (sunflower, soybean) but presents them in a structural format (DAG) that alters human metabolism.
The Enzymatic Discovery: Regiospecific Synthesis
The "discovery" of accessible 1,3-OL-DAG is inextricably partial to the advancement of lipase-catalyzed interesterification .[1] Chemical synthesis yields low purity and high acyl migration. The breakthrough occurred with the identification of 1,3-regiospecific lipases (e.g., Rhizopus delemar, Mucor miehei, or Candida antarctica Lipase B).
Mechanism of Action
These enzymes possess a "lid" domain that opens at the lipid-water interface.[1] The active site contains a catalytic triad (Ser-His-Asp/Glu). Crucially, the steric geometry of the active site in these specific lipases prevents the fatty acid from accessing the secondary hydroxyl (
) of the glycerol, forcing esterification exclusively at and .
Synthesis Workflow Visualization
The following diagram illustrates the enzymatic route discovered to produce high-purity 1,3-OL-DAG, avoiding the formation of the signaling-active 1,2-isomer.
Figure 1: Enzymatic synthesis pathway utilizing 1,3-regiospecific lipase to generate rac-1-Oleoyl-3-linoleoylglycerol while minimizing acyl migration.[1]
Metabolic Divergence: The Biological "Why"
The scientific value of 1,3-OL-DAG lies in its metabolic fate.[1] This section explains the mechanism that differentiates it from standard triglycerides (TAGs).
The Resynthesis Blockade
Ingestion: 1,3-OL-DAG is hydrolyzed by pancreatic lipase into 1-monoacylglycerol (1-MAG) or glycerol + free fatty acids (FFA).[1]
Enterocyte Uptake: Unlike 2-MAG (derived from TAGs), which serves as a direct backbone for TAG resynthesis via the Monoacylglycerol Pathway, the 1-MAG and glycerol produced from 1,3-OL-DAG are poor substrates for Diacylglycerol Acyltransferase (DGAT) .[1]
Outcome: Instead of being re-esterified into TAGs and packaged into chylomicrons for adipose storage, the FFAs are transported via the portal vein to the liver, where they undergo mitochondrial
-oxidation.
Metabolic Pathway Diagram
Figure 2: Differential metabolic routing of 1,3-DAG (blue path) versus standard TAG (red path), highlighting the mechanism of reduced fat accumulation.[1]
Technical Protocol: Synthesis & Quantification
This protocol ensures the production of high-purity 1,3-OL-DAG and its subsequent validation. This is a self-validating system: if the LC-MS does not show the specific fragmentation pattern, the enzymatic synthesis failed (likely due to water contamination or temperature-induced acyl migration).
Enzymatic Synthesis Protocol
Step
Parameter
Specification
Rationale (Causality)
1
Substrate Prep
Glycerol + Oleic/Linoleic Acid (1:2 molar ratio)
Stoichiometric balance favors DAG over MAG formation.[1]
Note: The ratio of these two peaks confirms the 1:1 presence of Oleic and Linoleic chains.
References
Teng, W., et al. (2024).[3] "1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value." Food Chemistry. Link
Guo, Z., & Sun, Y. (2004).[4] "Solvent-free enzymatic synthesis of 1,3-diconjugated linoleoyl glycerol optimized by response surface methodology." Biotechnology Progress. Link
BenchChem. (2025).[2] "Quantitative Analysis of 1-Linoleoyl Glycerol using a Validated LC-MS/MS Method." Application Note. Link
Fureby, A. M., et al. (1996).[5] "Acyl Group Migrations in 2-Monoolein." Journal of the American Oil Chemists' Society.[4][5] Link
Creative Diagnostics. "Lipid Metabolism Signaling Pathway." Pathway Maps. Link
rac 1-Oleoyl-3-linoleoylglycerol in metabolic pathways
An In-depth Technical Guide: The Metabolic Crossroads of rac 1-Oleoyl-3-linoleoylglycerol Abstract Diacylglycerols (DAGs) are far more than simple intermediates in lipid metabolism; they are critical signaling molecules...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: The Metabolic Crossroads of rac 1-Oleoyl-3-linoleoylglycerol
Abstract
Diacylglycerols (DAGs) are far more than simple intermediates in lipid metabolism; they are critical signaling molecules and metabolic branch points whose functions are dictated by their stereochemistry. This guide provides a detailed examination of rac 1-Oleoyl-3-linoleoylglycerol, a specific 1,3-diacylglycerol isomer. Unlike its 1,2-DAG counterpart, which is a well-established second messenger, 1,3-DAG primarily functions as a key intermediate in the metabolic flux between triacylglycerol (TAG) synthesis for energy storage and catabolism. We will explore the anabolic and catabolic pathways governing its turnover, the enzymatic control points, its indirect influence on signaling cascades, and its relevance in metabolic health and disease. Furthermore, this guide furnishes detailed analytical protocols essential for the accurate separation and quantification of DAG isomers, providing researchers and drug development professionals with a comprehensive resource for investigating this pivotal lipid molecule.
Introduction to Diacylglycerols: A Tale of Two Isomers
Diacylglycerols are foundational lipid molecules composed of a glycerol backbone esterified to two fatty acid chains.[1] Their cellular roles are profoundly influenced by the specific positions (sn-1, sn-2, or sn-3) of these fatty acyl chains.[2] The two primary positional isomers, 1,2-diacylglycerol and 1,3-diacylglycerol, exhibit distinct biochemical properties and participate in different metabolic pathways.[3]
The Functional Dichotomy: 1,2-DAG vs. 1,3-DAG
The subtle structural difference between 1,2-DAG and 1,3-DAG dictates their metabolic destiny.[1]
sn-1,2-Diacylglycerol: This isomer is the primary biologically active form that functions as a potent second messenger.[1] Generated rapidly at the cell membrane in response to extracellular stimuli, it allosterically activates a host of signaling proteins, most notably Protein Kinase C (PKC).[1][3] The activation of PKC and other effectors like RasGRPs regulates a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[4][5]
sn-1,3-Diacylglycerol: This isomer, which includes 1-Oleoyl-3-linoleoylglycerol, is thermodynamically more stable than the 1,2-isomer due to reduced steric hindrance.[6] It is not a direct activator of the canonical PKC signaling pathway. Instead, its primary role is as a crucial intermediate in lipid biosynthesis, particularly as the immediate precursor for the synthesis of triacylglycerols (TAGs) for energy storage in lipid droplets.[2][3] It is also a product of TAG hydrolysis during lipolysis. Dietary DAG oil is primarily composed of the 1,3-DAG form.[7][8]
The distinct roles of these two isomers are fundamental to cellular lipid homeostasis and signaling.
The metabolism of 1-Oleoyl-3-linoleoylglycerol is a dynamic process involving both synthesis (anabolism) and degradation (catabolism), placing it at the heart of glycerolipid metabolism.[9]
Anabolic Pathways (Synthesis)
1-Oleoyl-3-linoleoylglycerol can be formed through several routes:
De Novo Synthesis and Isomerization: The primary de novo pathway synthesizes sn-1,2-DAG. This process begins with glycerol-3-phosphate, which is sequentially acylated by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAT) to form phosphatidic acid (PA).[9] A phosphatidate phosphatase (PAP), such as Lipin, then dephosphorylates PA to yield sn-1,2-DAG.[9] The sn-1,2-DAG can then undergo spontaneous, non-enzymatic acyl migration to form the more stable sn-1,3-DAG isomer.[7]
Hydrolysis of Triacylglycerols: During lipolysis, adipose triglyceride lipase (ATGL) hydrolyzes TAGs to produce sn-1,2-DAGs, which can then isomerize. Hormone-sensitive lipase (HSL) can further hydrolyze these DAGs. The partial hydrolysis of a TAG containing oleic and linoleic acids can yield 1-Oleoyl-3-linoleoylglycerol.
Dietary Absorption: Dietary fats containing 1,3-DAGs are hydrolyzed in the intestinal lumen to monoacylglycerols and free fatty acids, which are then absorbed by enterocytes.[7][8] Within these cells, TAGs are re-synthesized, a process where 1,3-DAGs can be formed as intermediates.
Catabolic Pathways (Degradation)
The metabolic fate of 1-Oleoyl-3-linoleoylglycerol is primarily twofold:
Re-esterification to TAG: The most significant fate of 1,3-DAG within many cells is its conversion to TAG. The enzyme Diacylglycerol Acyltransferase (DGAT) catalyzes the esterification of a third fatty acid onto the free hydroxyl group at the sn-2 position, forming a TAG molecule for storage in lipid droplets.[3]
Hydrolysis to Free Fatty Acids: Lipases can hydrolyze 1-Oleoyl-3-linoleoylglycerol to release its constituent fatty acids (oleic acid and linoleic acid) and a glycerol backbone.[10] These components are then available for other metabolic processes:
Fatty Acids: Can be activated to acyl-CoAs and enter the β-oxidation pathway for ATP production or be used for the synthesis of other complex lipids.[10]
Glycerol: Can be phosphorylated by glycerol kinase to glycerol-3-phosphate, which then enters glycolysis or gluconeogenesis.[11]
Caption: Central metabolic pathways of 1-Oleoyl-3-linoleoylglycerol.
Key Enzymes in 1-Oleoyl-3-linoleoylglycerol Metabolism
The balance of 1,3-DAG is tightly regulated by several key enzyme families that control its synthesis and degradation.
Enzyme Family
Abbreviation
Function in Relation to 1,3-DAG
Metabolic Role
Diacylglycerol Acyltransferase
DGAT
Esterifies a fatty acid to the sn-2 position of 1,3-DAG.
Anabolic: Catalyzes the final, committed step in TAG synthesis for energy storage.[3]
Adipose Triglyceride Lipase
ATGL
Hydrolyzes TAGs to DAGs.
Catabolic: Initiates lipolysis, increasing the pool of DAGs, including 1,3-DAG precursors.
Hormone-Sensitive Lipase
HSL
Hydrolyzes TAGs and DAGs.
Catabolic: Degrades 1,3-DAG to monoacylglycerol and a free fatty acid, mobilizing stored energy.
Diacylglycerol Kinase
DGK
Phosphorylates DAG to form phosphatidic acid (PA).
Regulatory: Primarily acts on sn-1,2-DAG to terminate its signaling, but by consuming the 1,2-isomer, it influences the equilibrium and availability of 1,3-DAG. There are ten mammalian DGK isoforms with distinct roles.[4][12]
Phosphatidate Phosphatase
PAP (Lipins)
Dephosphorylates PA to produce sn-1,2-DAG.
Anabolic: Generates the sn-1,2-DAG precursor that can isomerize to sn-1,3-DAG.[9][12]
Analytical Methodologies for Isomer-Specific DAG Quantification
Distinguishing and quantifying DAG isomers is a significant analytical challenge due to their identical mass and similar physicochemical properties.[13] Robust methodologies are critical for accurately studying their distinct metabolic roles.
Core Analytical Strategy
A typical workflow involves three main stages: lipid extraction, isomer separation, and sensitive detection.
Caption: Experimental workflow for DAG isomer analysis.
Detailed Experimental Protocol: LC-MS/MS Quantification of 1,3-DAG
This protocol provides a robust method for the quantification of 1-Oleoyl-3-linoleoylglycerol and other DAG species from biological extracts.
1. Materials and Reagents:
Solvents: Chloroform, Methanol, Water (HPLC-grade or higher).
Internal Standard (IS): A non-endogenous 1,3-DAG species, e.g., 1,3-diheptadecanoyl-glycerol (17:0/17:0-DAG).
a. Homogenize the pre-weighed tissue or cell pellet in a glass tube.
b. Add the internal standard (e.g., 1,3-di15:0 DAG) at a known concentration prior to extraction to account for sample loss.[14]
c. Add Chloroform:Methanol (1:2, v/v) and vortex vigorously for 1 minute.
d. Add Chloroform and 0.9% NaCl solution to achieve a final solvent ratio of Chloroform:Methanol:Water of 2:2:1.8.
e. Vortex again and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
f. Carefully collect the lower organic phase (containing lipids) into a new glass tube.
g. Dry the lipid extract under a stream of nitrogen gas.
3. Derivatization for Enhanced MS Detection:
a. Reconstitute the dried lipid extract in a small volume of dry chloroform.
b. Add DMG, DMAP, and EDC reagents prepared in dry chloroform.[14]
c. Incubate the reaction at 45°C for 90 minutes.[14] This step adds a charged group to the DAG's hydroxyl moiety, significantly improving ionization efficiency in ESI-MS.[15]
d. Terminate the reaction and re-extract the derivatized lipids using the Bligh-Dyer procedure as described above to remove excess reagents.[14]
4. Isomer Separation by Reverse-Phase HPLC (RP-HPLC):
a. Reconstitute the final dried extract in the mobile phase.
b. Inject the sample onto an RP-HPLC system (e.g., a C18 column).
c. Use a gradient elution program to separate the DAG isomers. A common mobile phase system is a gradient of acetonitrile and isopropanol with a small percentage of water and an additive like formic acid. The 1,3-isomers typically elute slightly later than their 1,2-counterparts.[15]
5. Detection and Quantification by Tandem Mass Spectrometry (MS/MS):
a. Couple the HPLC eluent to an electrospray ionization (ESI) source connected to a tandem mass spectrometer.
b. Operate the mass spectrometer in positive ion mode.
c. Use Multiple Reaction Monitoring (MRM) for quantification. For derivatized 1-Oleoyl-3-linoleoylglycerol, this would involve monitoring the transition from the precursor ion (the mass of the derivatized molecule) to a specific fragment ion (e.g., the neutral loss of the DMG tag).[15]
d. Integrate the peak areas for the endogenous 1-Oleoyl-3-linoleoylglycerol and the internal standard. Calculate the concentration of the analyte based on the peak area ratio relative to the known concentration of the spiked internal standard.
Pathophysiological and Therapeutic Relevance
The metabolism of 1,3-DAGs has significant implications for metabolic diseases.
Metabolic Syndrome: Dietary oils enriched in 1,3-DAG have been studied for their potential to mitigate aspects of the metabolic syndrome.[7] Because 1,3-DAG is metabolized differently in the intestine compared to TAG, it can lead to reduced postprandial triglyceride levels and may prevent excess adiposity by increasing energy expenditure.[7][8]
Insulin Resistance: While the accumulation of sn-1,2-DAG is more directly implicated in causing insulin resistance through the activation of PKC isoforms in skeletal muscle and liver, the total cellular DAG pool is a critical factor.[16] The flux through the 1,3-DAG pool, as the direct precursor to TAG, influences the overall lipid burden in these tissues. Dysregulation of DAG metabolism, regardless of the specific isomer, is a hallmark of lipid-induced insulin resistance.
Conclusion
rac 1-Oleoyl-3-linoleoylglycerol is not a passive bystander in lipid metabolism but a central node governing the flow of fatty acids into and out of energy storage. Its distinct metabolic fate, separate from the direct signaling role of its sn-1,2-isomer, underscores the critical importance of stereochemistry in lipid biology. As a key precursor for triacylglycerol synthesis and a product of lipolysis, its concentration and turnover are intrinsically linked to cellular energy status. A thorough understanding of its metabolic pathways, the enzymes that regulate them, and the advanced analytical techniques required for its study is paramount for researchers and clinicians aiming to unravel the complexities of metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Future investigations into the specific regulation of 1,3-DAG metabolism may unveil novel therapeutic targets for managing these widespread conditions.
References
Diacylglycerols → Term - Lifestyle. Sustainability Directory. (2026). [Link]
Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. J-Stage. [Link]
Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. Frontiers in Immunology. (2013). [Link]
DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Biological Chemistry. [Link]
Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity. Science Signaling. (2022). [Link]
Diacylglycerol Signaling Role in Synaptic Plasticity. Creative Biolabs. [Link]
Diacylglycerol oil for the metabolic syndrome. PMC - NIH. [Link]
Selective production of functional sn-1,3-diacylglycerol by microbial lipases: A comprehensive review. Food Chemistry. (2025). [Link]
Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. PMC. [Link]
Diacylglycerol oil for the metabolic syndrome. springermedizin.de. [Link]
Metabolites of dietary triacylglycerol and diacylglycerol during the digestion process in rats. PubMed. (2005). [Link]
Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle. JCI Insight. (2018). [Link]
Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences. (2020). [Link]
Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. PMC. [Link]
RP-HPLC separation of diacylglycerols produced from soybean oil. ResearchGate. [Link]
Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. (2022). [Link]
Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Frontiers. [Link]
The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. MDPI. (2021). [Link]
analytical methods for rac 1-Oleoyl-3-linoleoylglycerol detection
An Application Guide to the Analytical Determination of rac-1-Oleoyl-3-linoleoylglycerol Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of a Specific Triacylglycerol Triacylglycerols (...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Analytical Determination of rac-1-Oleoyl-3-linoleoylglycerol
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of a Specific Triacylglycerol
Triacylglycerols (TAGs) are the primary constituents of natural fats and oils, serving as crucial energy storage molecules in biological systems.[1] Their immense structural diversity, arising from different fatty acid compositions and their specific positions on the glycerol backbone (regioisomerism), presents a significant analytical challenge.[1][2] This guide focuses on the analytical methods for the detection and characterization of a specific TAG, rac-1-Oleoyl-3-linoleoylglycerol (OLG).
OLG is a di-unsaturated TAG composed of one oleic acid (18:1) and one linoleic acid (18:2) moiety esterified to a glycerol backbone. The designation "rac-" indicates a racemic mixture of two enantiomers: sn-1-Oleoyl-3-linoleoylglycerol and its mirror image, sn-1-Linoleoyl-3-oleoylglycerol. Distinguishing OLG from its regioisomer, 1-Oleoyl-2-linoleoyl-3-glycerol (OLO), and separating its enantiomers are complex tasks that require sophisticated analytical strategies. Accurate analysis is vital in food science for oil authentication, in nutrition for understanding metabolic pathways, and in drug development for lipid-based formulation characterization.[3][4]
This document provides a comprehensive overview of the state-of-the-art techniques used to extract, separate, identify, and quantify OLG, with a focus on the causality behind methodological choices to empower researchers to develop and validate robust analytical systems.
Part 1: Foundational Step - Sample Preparation and Lipid Extraction
The journey to accurate OLG analysis begins with its efficient and clean extraction from the sample matrix. The choice of extraction method is dictated by the sample type (e.g., biological tissue, plasma, edible oil) and the need to preserve the TAG structure while removing interfering substances like proteins, carbohydrates, and polar lipids.
Causality of Solvent Choice
The most effective and widely used methods for total lipid extraction are based on liquid-liquid extraction using a combination of polar and non-polar solvents.[5][6]
The Folch & Bligh-Dyer Methods: These classic methods utilize a chloroform/methanol mixture.[5][6] Methanol serves to denature proteins and break lipid-protein interactions, while the highly non-polar chloroform acts as the primary solvent for extracting TAGs. The subsequent addition of water or a saline solution induces a phase separation, creating a lower chloroform layer containing the lipids (including OLG) and an upper aqueous methanol layer containing polar contaminants.[7] This biphasic system is fundamental for achieving a clean lipid extract.
Hexane-Based Extraction: For samples with very high lipid content and low water content, such as edible oils, a simpler dissolution in a non-polar solvent like hexane or isopropanol is often sufficient.[3][5]
Protocol 1: Modified Bligh-Dyer Lipid Extraction
This protocol is a robust starting point for extracting total lipids from biological tissues or plasma.
Materials:
Chloroform (HPLC Grade)
Methanol (HPLC Grade)
0.9% NaCl solution (aqueous)
Glass homogenizer or sonicator
Glass centrifuge tubes
Nitrogen gas evaporator
Procedure:
Homogenization: Accurately weigh approximately 100 mg of tissue or pipette 100 µL of plasma into a glass centrifuge tube.
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. For plasma, add a known amount of an appropriate internal standard (e.g., a deuterated TAG) at this stage for quantification.[7]
Extraction: Vortex the mixture vigorously for 2-5 minutes. For tissue, use a homogenizer or sonicator to ensure complete disruption and extraction.[1]
Phase Separation: Add 400 µL of 0.9% NaCl solution to the tube.[7] Vortex for another minute. This step is critical for forcing the phase separation.
Clarification: Centrifuge the sample at 2,000 x g for 10 minutes to achieve a clean separation of the two phases and pellet any solid debris.
Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The nitrogen prevents the oxidation of unsaturated fatty acids like oleic and linoleic acid.
Reconstitution & Storage: Reconstitute the dried lipid extract in a solvent compatible with the subsequent chromatographic analysis (e.g., isopropanol/acetonitrile). If not analyzed immediately, store the dried extract at -20°C or lower to prevent degradation.[1]
Part 2: The Core of Analysis - Chromatographic Separation
Due to the complexity of natural lipid extracts, chromatographic separation is an indispensable step prior to detection. The goal is to separate OLG from other TAGs, particularly its isomers.
RP-HPLC is the most powerful and common technique for separating intact TAG species.[8][9]
Principle of Separation: In RP-HPLC, TAGs are separated on a non-polar stationary phase (typically C18 or C30) based on their "Equivalent Carbon Number" (ECN).[10] The ECN is defined as the total number of carbon atoms in the fatty acid acyl chains minus twice the number of double bonds.
ECN = CN - 2 * DB
This principle means that TAGs with longer chains and fewer double bonds are retained longer on the column. OLG (18:1, 18:2) has a carbon number of 36 and 3 double bonds, giving it an ECN of 30. It will elute separately from TAGs with different ECN values.
Why a C18 Column? A C18 (octadecyl) stationary phase provides excellent hydrophobicity, which is ideal for resolving TAGs based on their acyl chain length and degree of unsaturation.[8][11] For complex separations involving geometric isomers, a C30 phase can offer enhanced shape selectivity.[11]
Why Gradient Elution? Natural lipid extracts contain TAGs with a wide range of ECNs. Isocratic elution (a constant mobile phase composition) cannot effectively separate all species in a reasonable time. A gradient elution, typically starting with a more polar solvent like acetonitrile and gradually increasing the proportion of a less polar solvent like isopropanol, is necessary to first elute the more polar (lower ECN) TAGs and then the more non-polar (higher ECN) TAGs.[3][9]
Caption: General analytical workflow for OLG analysis.
Chiral Chromatography: Separating the Enantiomers
Standard RP-HPLC cannot distinguish between the enantiomers sn-1-Oleoyl-3-linoleoylglycerol and sn-1-Linoleoyl-3-oleoylglycerol. For this, chiral chromatography is required.
Principle of Separation: Chiral stationary phases (CSPs) contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for this purpose.[12][13] Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for chiral separations of lipids as it offers higher efficiency and faster analysis times.[12][14]
Recent advancements have demonstrated the ability of specific chiral columns, such as CHIRALPAK IF-3, to resolve both positional isomers and enantiomers of TAGs simultaneously in a single run, which is a significant breakthrough for lipid analysis.[13]
Part 3: Detection and Structural Elucidation
Following chromatographic separation, a sensitive and specific detector is required for identification and quantification.
Mass Spectrometry (MS): The Gold Standard
Mass spectrometry is the definitive tool for TAG analysis due to its high sensitivity and ability to provide detailed structural information.[15]
Ionization Techniques: Because TAGs are relatively non-polar and non-volatile, soft ionization techniques are required to generate intact molecular ions for analysis.
Electrospray Ionization (ESI): Generates adduct ions, typically with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), which are stable and provide clear molecular weight information.[16][17]
Atmospheric Pressure Chemical Ionization (APCI): Also highly effective for TAG analysis and can sometimes provide more information about the fatty acid constituents directly in the initial MS scan.[17]
Tandem Mass Spectrometry (MS/MS): To confirm the identity of OLG, tandem MS (or MS²) is essential. In this process, the specific [M+Na]⁺ or [M+NH₄]⁺ ion corresponding to OLG is selected and fragmented. The resulting fragment ions are characteristic of the fatty acids present and their positions.[16]
Key Fragmentation: The fragmentation of the OLG precursor ion will yield neutral losses corresponding to oleic acid and linoleic acid. The relative abundance of the fragment ions resulting from the loss of the fatty acid at the sn-1/3 position versus the sn-2 position can help distinguish between regioisomers.[15][16] Mass spectrometry, however, cannot inherently distinguish between the sn-1 and sn-3 positions in TAGs without specialized chiral methods.[17]
Caption: Tandem Mass Spectrometry (MS/MS) workflow for TAG identification.
Universal HPLC Detectors
When MS is unavailable, other detectors can be used for quantification, although they do not provide structural information.
Evaporative Light Scattering Detector (ELSD): A universal detector well-suited for non-volatile analytes like TAGs. The response is based on light scattered by analyte particles after mobile phase evaporation.[3][8]
Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response for different TAGs compared to other methods, making it excellent for quantification.[18]
Part 4: Integrated Analytical Protocols
Protocol 2: RP-HPLC-MS/MS Analysis of Intact OLG
This protocol details a standard method for the separation and identification of OLG in a lipid extract.
Instrumentation:
HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or Q-TOF).
ESI or APCI source.
Parameter
Setting / Description
Rationale
LC Column
C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 2.7 µm)
Provides excellent separation of TAGs based on ECN.[8][9]
Mobile Phase A
Acetonitrile/Water (95:5) with 10 mM Ammonium Acetate
Acetonitrile is the primary separation solvent. Ammonium acetate promotes adduct formation ([M+NH₄]⁺) for MS.
Mobile Phase B
Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Acetate
Isopropanol is a stronger, less polar solvent used to elute highly non-polar TAGs.
Flow Rate
0.3 mL/min
A typical flow rate for analytical scale columns.
Gradient
Start at 30% B, increase to 99% B over 20 min, hold for 5 min
This gradient ensures elution of a wide range of TAGs.[9]
Column Temp.
40 °C
Elevated temperature reduces mobile phase viscosity and improves peak shape.
Ionization Mode
ESI, Positive Ion
ESI is a soft ionization technique ideal for forming stable TAG adducts.[15]
Scan Mode
Full Scan (MS1) and Product Ion Scan (MS2)
MS1 identifies the precursor ion, MS2 provides structural fragmentation data.
MS/MS Parameters for OLG (as [M+NH₄]⁺):
Precursor Ion (m/z): ~636.5 (Calculated for C₃₉H₇₀O₅ + NH₄⁺)
Expected Key Fragments: Loss of Oleic Acid + NH₃, Loss of Linoleic Acid + NH₃.
Procedure:
Reconstitute the dried lipid extract (from Protocol 1) in 200 µL of the initial mobile phase (70:30 A:B).
Filter the sample through a 0.2 µm PTFE syringe filter into an autosampler vial.[1]
Inject 5-10 µL of the sample onto the LC-MS/MS system.
Acquire data using both a full scan to see all TAGs and a targeted MS/MS method for the expected precursor ion of OLG.
Identification: Confirm the presence of OLG by matching the retention time with a known standard and verifying the presence of the correct precursor ion and its characteristic fragment ions in the MS/MS spectrum.
Conclusion
The comprehensive analysis of rac-1-Oleoyl-3-linoleoylglycerol requires a multi-faceted approach that combines efficient lipid extraction, high-resolution chromatographic separation, and specific, sensitive detection. Reversed-phase HPLC coupled with tandem mass spectrometry stands as the cornerstone technique, enabling the separation of OLG from other TAGs and its unambiguous identification through characteristic fragmentation patterns. For the ultimate challenge of resolving its enantiomeric forms, specialized chiral chromatography is indispensable. By understanding the principles and causality behind each step—from solvent choice in extraction to the fragmentation pathways in mass spectrometry—researchers can confidently develop and apply robust methods for the accurate characterization of this and other complex lipid molecules in diverse scientific applications.
References
Complete Structural Elucidation of Triacylglycerols by Tandem Sector Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]
In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. PMC. Available at: [Link]
Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection. PMC. Available at: [Link]
HPLC Analysis of Triacylglycerol Molecular Species. Springer Nature Experiments. Available at: [Link]
Analysis of triacylglycerols and whole oils by matrix-assisted laser desorption/ionization time of flight mass spectrometry. ACS Publications. Available at: [Link]
Reversed-Phase HPLC of Triacylglycerols. AOCS. Available at: [Link]
Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization. MDPI. Available at: [Link]
Methods for the analysis of triacylglycerols. PubMed. Available at: [Link]
Direct Chiral Supercritical Fluid Chromatography–Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols. Analytical Chemistry - ACS Publications. Available at: [Link]
Novel chromatographic resolution of chiral diacylglycerols and analysis of the stereoselective hydrolysis of triacylglycerols by lipases. PubMed. Available at: [Link]
HPLC Analysis of Triacylglycerol Molecular Species | Analyse des espèces moléculaires de triglycérides par HPLC. FAO AGRIS. Available at: [Link]
Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. MDPI. Available at: [Link]
The Chromatographic Resolution of Chiral Lipids. AOCS. Available at: [Link]
Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry. J-Stage. Available at: [Link]
Full article: Isolation of lipids from biological samples. Taylor & Francis. Available at: [Link]
Isolation of lipids from biological samples. DSpace. Available at: [Link]
Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. PMC. Available at: [Link]
Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. MDPI. Available at: [Link]
Triacylglycerols: Definition and Extraction Experiment. StudyCorgi. Available at: [Link]
1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value. PubMed. Available at: [Link]
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Springer. Available at: [Link]
Revealing adulterated olive oils by triacylglycerol screening methods. ScienceDirect. Available at: [Link]
Fatty Acid analysis by gas chromatography. Analytical Techniques in Aquaculture Research. Available at: [Link]
Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. Springer Nature Experiments. Available at: [Link]
Analysis of Free and Total Glycerol in B-100 Biodiesel Methyl Esters Using Agilent Select Biodiesel for Glycerides. Agilent. Available at: [Link]
Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design - ACS Publications. Available at: [Link]
Trends in Edible Vegetable Oils Analysis. Part B. Application of Different Analytical Techniques. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
Review of Current and Emerging Analytical Methods for the Testing of Edible Oil for Authenticity. FSA Research and Evidence. Available at: [Link]
High Resolution LC-MS Separations of Edible Oils. MAC-MOD Analytical. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advanced Protocol: Utilization of rac-1-Oleoyl-3-linoleoylglycerol in Cell Culture
Content Type: Application Note & Protocol
Audience: Senior Researchers & Drug Development Scientists[1][2]
Executive Summary: The Structural Imperative
rac-1-Oleoyl-3-linoleoylglycerol (1,3-DAG) represents a critical tool in lipid signaling and metabolic research.[1][2] Unlike its regioisomer sn-1,2-diacylglycerol (the canonical second messenger for Protein Kinase C activation), the 1,3-isomer is generally signaling-inactive for classical PKC isoforms.[1][2] Consequently, it serves two distinct, high-value roles in cell culture:[1][2]
Negative Control for Signaling Specificity: It validates that observed PKC activation is due to specific stereochemical recognition of the 1,2-sn-glycerol backbone, not merely non-specific membrane lipid perturbation.[1][2]
Metabolic Substrate: It acts as a direct precursor for Triacylglycerol (TAG) synthesis via Diacylglycerol O-Acyltransferase (DGAT) enzymes, bypassing the de novo Kennedy pathway's earlier steps, making it ideal for studying lipid droplet biogenesis and lipotoxicity.
This guide provides a standardized, field-validated methodology for solubilizing and delivering this hydrophobic lipid to cells, ensuring bioavailability while preventing the common pitfall of acyl migration.[1][2]
Solubility: Soluble in Ethanol, DMSO, and Methyl Acetate. Practically insoluble in aqueous media without a carrier.[2]
Critical Instability (Acyl Migration): 1,2-DAGs and 1,3-DAGs undergo acyl migration to reach thermodynamic equilibrium (approx. 3:7 ratio favoring 1,3-DAG).[1][2] While 1,3-DAG is more stable, exposure to high pH (>7.[1][2]5) or protic solvents for extended periods can induce isomerization.
Storage Rule: Store stock solutions in Methyl Acetate or anhydrous Ethanol at -80°C under Argon/Nitrogen. Avoid DMSO for long-term storage as it is hygroscopic and promotes hydrolysis.[1][2]
Core Protocol: Preparation & Delivery
Direct addition of DAGs dissolved in DMSO/Ethanol to culture media often results in microprecipitation. The lipid floats or sticks to plasticware, leading to undefined effective concentrations. BSA-Complexing is the required method for quantitative metabolic studies.[1][2]
Objective: Prove that a test compound (e.g., PMA or 1,2-DAG) activates PKC via the C1 domain, while 1,3-DAG does not.[1][2]
Cell Prep: Seed HeLa or HEK293 cells expressing a PKC-GFP reporter (e.g., PKC
-GFP) on confocal dishes.
Starvation: Serum-starve cells for 4–12 hours to reduce basal DAG levels.
Treatment Groups:
Group A (Negative Ctrl): Vehicle (BSA/Media).
Group B (Specificity Ctrl): 100 µM rac-1-Oleoyl-3-linoleoylglycerol (BSA-complexed).[1][2]
Group C (Positive Ctrl): 100 µM sn-1,2-Dioleoylglycerol (or 100 nM PMA).
Readout: Monitor GFP translocation from cytosol to plasma membrane via time-lapse microscopy.
Expected Result: Group C shows rapid translocation (<5 min). Group B remains cytosolic, indistinguishable from Group A.
Interpretation: If Group B shows translocation, check for acyl migration in your stock (1,3
1,2 isomerization).
Workflow 2: Lipid Droplet (LD) Biogenesis Assay
Objective: Drive TAG synthesis and LD formation via DGAT enzymes.
Cell Prep: Seed Adipocytes (3T3-L1) or Hepatocytes (HepG2).[1][2]
Pulse: Treat cells with 100–200 µM rac-1-Oleoyl-3-linoleoylglycerol (BSA-complexed) for 4–12 hours.
Mechanism:[5][6][7][8] 1,3-DAG is rapidly isomerized intracellularly or utilized by specific acyltransferases to form TAG.[1][2]
Chase (Optional): Wash and replace with lipid-free media to study LD turnover.
Staining: Fix cells (4% PFA) and stain with BODIPY 493/503 (Neutral Lipid Stain) and DAPI.
Quantification: Measure Total LD Area per cell.
Advantage:[5] Unlike adding Free Fatty Acids (Oleate), adding DAG bypasses the rate-limiting ACSL/GPAT steps, forcing flux through DGAT.[1][2]
Mechanistic Visualization
Caption: Differential fate of DAG isomers. 1,2-DAG activates PKC, while 1,3-DAG serves primarily as a metabolic substrate or lipase product, lacking direct PKC signaling capability unless isomerization occurs.[1][2]
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Unexpected PKC Activation
Acyl Migration (1,3 1,2)
Check Stock Age: If stored in DMSO >1 week, discard. pH Check: Ensure media pH is < 7.4. High pH accelerates migration.[2]
Precipitation / Crystal Formation
Inefficient BSA Complexing
Temperature: Ensure BSA is at 37°C during lipid addition. Speed: Add lipid slower (dropwise) while vortexing.
Cell Toxicity
Ethanol/DMSO excess
Ensure final solvent concentration is < 0.5% (v/v) . Use the BSA method to eliminate solvent shock.
High Background Signal
Autofluorescence
Oxidized lipids can autofluoresce.[2] Use fresh stocks and protect from light.[2]
References
Mechanisms of PKC Activation: Steinberg, S. F. (2008). Structural basis of protein kinase C isoform function. Physiological Reviews, 88(4), 1341–1378. Link[2]
DAG Isomer Specificity: Rando, R. R., & Young, N. (1984). The stereospecific activation of protein kinase C. Biochemical and Biophysical Research Communications, 122(3), 818–823. Link
BSA-Lipid Complexing Protocol: Listenberger, L. L., et al. (2003).[2] Triglyceride accumulation protects against fatty acid-induced lipotoxicity.[1][2] Proceedings of the National Academy of Sciences, 100(6), 3077–3082. Link[2]
Acyl Migration Kinetics: Plueckhahn, K., & Berger, R. G. (2010). Acyl migration in 1,2- and 1,3-diglycerides in acidic and basic matrices. European Journal of Lipid Science and Technology, 112(10), 1103–1110. Link[2]
Technical Support Center: Optimizing rac-1-Oleoyl-3-linoleoylglycerol Delivery
Core Technical Overview The Molecule: rac-1-Oleoyl-3-linoleoylglycerol is a diacylglycerol (DAG) featuring oleic acid (C18:[1]1) at the sn-1 position and linoleic acid (C18:[1]2) at the sn-3 position.[1][2] The Challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Core Technical Overview
The Molecule: rac-1-Oleoyl-3-linoleoylglycerol is a diacylglycerol (DAG) featuring oleic acid (C18:[1]1) at the sn-1 position and linoleic acid (C18:[1]2) at the sn-3 position.[1][2]
The Challenge: Users typically encounter three critical failure points with this lipid:
Solubility: It is a hydrophobic "grease" that precipitates instantly in aqueous cell culture media.
Acyl Migration (Isomerization): 1,3-DAGs are thermodynamically unstable in aqueous, neutral pH environments (like cell media). They spontaneously isomerize to 1,2-DAGs (the canonical Protein Kinase C activators).
Oxidation: The linoleic moiety is polyunsaturated and highly susceptible to peroxidation, destroying biological activity.
This guide provides self-validating protocols to overcome these barriers.
Preparation & Solubilization Protocols
Q: How do I dissolve this lipid for cell culture without killing my cells with solvents?
A: Direct solvent addition (DMSO/Ethanol) often leads to "oiling out" (micro-precipitation) when the solvent hits the media. The BSA-Complexing Method is the gold standard for physiological delivery. It mimics endogenous lipid transport (albumin binding) and prevents precipitation.
Protocol A: BSA-Lipid Complexing (Recommended)
Use this for high-uptake efficiency and minimal cytotoxicity.[1]
Reagents:
rac-1-Oleoyl-3-linoleoylglycerol (stored at -20°C or -80°C).[1]
Prepare BSA Stock (10%): Dissolve Fatty Acid-Free BSA in PBS to create a 10% (w/v) solution. Filter sterilize (0.22 µm).
Prepare Lipid Stock: Dissolve the DAG in 100% Ethanol to a concentration of 100 mM.
Complexing (The "Dropwise" Technique):
Pre-warm the BSA solution to 37°C .
While vortexing the BSA solution vigorously, add the lipid stock dropwise.
Target Ratio: 2:1 to 5:1 (molar ratio of Lipid:BSA).
Note: Do not exceed 1% final ethanol concentration in the BSA mix.
Incubation: Incubate the mixture at 37°C for 30–60 minutes to allow intercalation of the lipid into the BSA hydrophobic pockets.
Observation: The solution should remain clear or slightly opalescent. If it turns milky white, precipitation has occurred (start over).
Visual Workflow: BSA Complexing
Caption: Workflow for generating stable BSA-DAG complexes. Temperature control (37°C) is critical for efficient binding.
Stability & Storage Troubleshooting
Q: My results are inconsistent between experiments. Is the lipid degrading?
A: Yes, likely due to Acyl Migration . 1,3-DAGs are chemically unstable. In cell culture media (pH 7.4), the acyl group at position 1 or 3 migrates to the empty position 2, converting it into a 1,2-DAG or 2,3-DAG.
The "Isomerization Trap":
1,3-DAG: Poor activator of PKC (Protein Kinase C).
1,2-DAG: Potent activator of PKC.
If you observe PKC activation, it may be because your 1,3-DAG isomerized into 1,2-DAG in the media before or during uptake.[1]
Mitigation Strategy:
Fresh Preparation: Prepare lipid-BSA complexes immediately before use. Do not store the complexes for days.
pH Control: Acyl migration is base-catalyzed. Ensure your media does not drift above pH 7.4.
Storage: Store the neat lipid in organic solvent (ChCl3 or Hexane) at -80°C. Never store it in aqueous buffer.
Visual Mechanism: The Instability Pathways
Caption: The dual instability pathways of 1,3-DAGs in culture. Acyl migration alters signaling specificity; oxidation causes toxicity.
Experimental Verification & FAQs
Q: How do I know the lipid actually entered the cells?
A: Do not assume uptake. Verify it using one of these methods:
Lipidomics (Mass Spec): The definitive method. Extract lipids and look for the specific elevation of C18:1/C18:2 DAG species compared to control.
Fluorescent Analog: Spike your preparation with a trace amount of NBD-DAG (fluorescent) to track uptake via microscopy or flow cytometry.[1]
Q: What is the maximum safe concentration?
A:
Fibroblasts/HeLa: Typically 50–100 µM (complexed with BSA).
Sensitive Primary Cells: 10–25 µM.
Warning: If using Ethanol injection (no BSA), toxicity often appears >0.5% v/v ethanol.
Q: Why isn't my 1,3-DAG activating PKC?
A: 1,3-DAGs are structurally incapable of binding the C1 domain of PKC effectively compared to 1,2-DAGs.[1] If you see no activation, your lipid might be stable (staying as 1,3). If you see delayed activation, it is likely isomerizing to 1,2-DAG over the course of the incubation.
protocol refinement for rac 1-Oleoyl-3-linoleoylglycerol enzyme assays
Technical Brief: The Substrate Paradox Before refining your protocol, we must address the structural reality of your substrate. 1-Oleoyl-3-linoleoylglycerol is a 1,3-Diacylglycerol (1,3-DAG) .[1] In mammalian lipid signa...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Brief: The Substrate Paradox
Before refining your protocol, we must address the structural reality of your substrate. 1-Oleoyl-3-linoleoylglycerol is a 1,3-Diacylglycerol (1,3-DAG) .[1]
In mammalian lipid signaling, the bioactive species activating Protein Kinase C (PKC) and serving as a substrate for Diacylglycerol Kinases (DGKs) is almost exclusively 1,2-sn-DAG . 1,3-DAGs are thermodynamically more stable but biologically distinct.[1]
If you are running a Lipase Assay (e.g., DAGL, Pancreatic Lipase): This substrate is excellent. 1,3-DAGs are valid metabolic substrates for hydrolysis.[1]
If you are running a Kinase (DGK) or Binding (PKC) Assay: You will see <5% activity compared to 1,2-DAGs unless acyl migration (isomerization) occurs.[1]
This guide focuses on Lipase/Hydrolysis Assays as the primary valid application, with a specific module on Isomerization for researchers attempting to utilize this substrate for signaling studies.
Part 1: Core Protocol – Mixed Micelle Lipase Assay
Lipases are interfacial enzymes. They do not act on monomeric substrate in solution but rather on the lipid-water interface.[1] The most common failure mode is adding the hydrophobic DAG directly to the buffer, resulting in precipitation and random surface area.
The Solution: A detergent-lipid mixed micelle system using Triton X-100 or Octyl-β-Glucoside.[1]
Reagents & Preparation
Substrate: rac-1-Oleoyl-3-linoleoylglycerol (Store at -20°C under Argon).
Carrier: Triton X-100 (reduced) or BSA (Fatty Acid Free).
Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl. Note: Avoid Calcium unless required by your specific lipase.
Step-by-Step Methodology
Desolvation (Critical):
Aliquot the required amount of DAG (dissolved in chloroform/ethanol) into a glass tube.
Evaporate solvent under a gentle stream of Nitrogen or Argon. Do not use a vacuum centrifuge without inert gas, as the linoleoyl moiety (18:2) oxidizes rapidly, creating inhibitory peroxides [1].
Target: A thin, dry film at the bottom of the tube.
Micelle Formation:
Add Triton X-100 to the dried lipid to achieve a molar ratio of 3:1 (Detergent:Lipid) .
Sonicate: Bath sonicate for 5 minutes at room temperature until the solution is optically clear. This indicates the formation of mixed micelles.
Validation: If the solution is cloudy, the enzyme cannot access the substrate consistently.
Enzymatic Reaction:
Pre-incubate micelles at 37°C for 5 minutes.
Initiate reaction by adding the Lipase enzyme source (purified protein or lysate).
Incubate for 10–30 minutes (linear range).
Termination & Detection:
Colorimetric (NEFA): Stop with heat (65°C, 5 min) and use a Free Fatty Acid (NEFA) detection kit to measure released Oleic/Linoleic acid.
HPLC/LC-MS: Stop with 2:1 Chloroform:Methanol. Extract lipids and analyze the ratio of DAG to MAG (Monoacylglycerol).
Part 2: Visualization of Workflows
Figure 1: The Interfacial Activation & Isomerization Pathway
This diagram illustrates the structural fate of the substrate and why it fails in Kinase assays without modification.
Caption: Figure 1: Metabolic fate of 1,3-DAG. Note that direct phosphorylation by DGK is structurally blocked. Hydrolysis by lipase proceeds directly, while kinase activity requires prior isomerization to 1,2-DAG.[1]
Part 3: Troubleshooting & FAQs
Module A: Solubility & Consistency
Q1: My assay replicates have high variance (CV > 15%). What is wrong?Diagnosis: Heterogeneous substrate delivery.
The Fix: You likely have a mix of micelles and liposomes.
Check the Triton:Lipid Ratio: If it is below 2:1, you are forming vesicles, which trap substrate inside where the enzyme cannot reach it. Increase Triton X-100 to a 4:1 molar ratio .
Vortexing vs. Sonication: Vortexing is insufficient for lipid films.[1] You must bath sonicate until the solution is clear.
Q2: The reaction rate drops off rapidly after 5 minutes.Diagnosis: Product Inhibition or Substrate Depletion.
The Fix:
Product Inhibition: Released fatty acids (Oleic/Linoleic) can act as detergents and disrupt the micelle or inhibit the enzyme. Add 0.1% Fatty Acid Free BSA to the buffer. BSA acts as a "sink," binding the released fatty acids and keeping the enzyme active [2].
Module B: Isomer Specificity (The 1,3 vs 1,2 Problem)
Q3: I am trying to measure DGK activity, but I see no Phosphatidic Acid (PA) formation.Diagnosis: Substrate incompatibility.
The Fix: DGK requires the free hydroxyl group to be at the sn-3 position (1,2-DAG).[1] Your substrate has the hydroxyl at sn-2 (1,3-DAG).[1]
Protocol Adjustment: You must induce Acyl Migration if you refuse to buy 1,2-DAG.[1]
Incubate the 1,3-DAG substrate in buffer at pH 8.5 for 4 hours at 37°C.
This promotes the shift to an equilibrium mixture (approx. 60% 1,3-DAG and 40% 1,2-DAG) [3].[1]
Warning: This is imprecise. The gold standard is to purchase 1-Oleoyl-2-acetyl-sn-glycerol (OAG) or specific 1,2-DAGs for kinase assays.[1]
Module C: Stability
Q4: My substrate stock turned yellow/brown.Diagnosis: Oxidation of the linoleoyl (18:2) chain.
The Fix:
Prevention: Always purge storage vials with Nitrogen or Argon gas before closing.[1]
Rescue: None. Oxidized lipids inhibit enzymes and produce artifacts. Discard and purchase fresh substrate.
Additive: For long incubations (>30 mins), add 10 µM BHT (Butylated hydroxytoluene) to the assay buffer to prevent oxidation during the experiment.
Part 4: Data Summary Table
Parameter
Recommended Condition
Why?
Detergent
Triton X-100 or Octyl-β-Glucoside
Forms mixed micelles; allows interfacial activation.[1]
Molar Ratio
3:1 to 4:1 (Detergent:Lipid)
Ensures optical clarity and accessibility of substrate.
Technical Support Center: Isomerization of rac-1-Oleoyl-3-linoleoylglycerol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rac-1-Oleoyl-3-linoleoylglycerol (OLG). This guide provides in-depth technical information, troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rac-1-Oleoyl-3-linoleoylglycerol (OLG). This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the isomeric purity of your diacylglycerol (DAG) by preventing its isomerization into rac-1-Oleoyl-2-linoleoylglycerol. Maintaining the specific 1,3-configuration is often critical for biological activity and formulation stability.
The Challenge: Understanding Acyl Migration
The primary issue encountered with 1,3-diacylglycerols like OLG is acyl migration, a spontaneous intramolecular reaction where an acyl chain moves from its original position to an adjacent free hydroxyl group. This process leads to the conversion of the thermodynamically less stable 1,3-DAG into the more stable 1,2-DAG isomer. This isomerization is a significant concern as the two isomers can have distinct biochemical properties and metabolic fates. For instance, 1,2-DAG is a well-known signaling molecule and a precursor for phospholipid synthesis, while 1,3-DAG is an intermediate in triacylglycerol biosynthesis.[1]
The reaction proceeds through a six-membered cyclic intermediate, and its rate is influenced by several factors, making it a critical parameter to control during synthesis, purification, storage, and analysis.[2][3]
Caption: Mechanism of acyl migration from a 1,3- to a 1,2-diacylglycerol.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: During the synthesis of 1,3-DAGs, what are the most critical factors to control to prevent acyl migration?
A1: Temperature, catalysts, and the presence of water are the most critical factors.[4] Enzymatic synthesis using a 1,3-specific lipase is generally preferred over chemical synthesis to minimize isomerization. During the reaction, it is crucial to keep the temperature as low as feasible for the enzyme's activity.[5][6] Higher temperatures significantly accelerate the rate of acyl migration.[3][4][7] If using chemical synthesis, mild reaction conditions are essential. For example, using protecting groups for the sn-2 hydroxyl group can prevent migration, followed by deprotection under gentle conditions that do not induce rearrangement.[8] Removing water produced during esterification reactions is also key, as its presence can facilitate migration.[7]
Q2: I've synthesized my OLG, but I suspect isomerization occurred during purification on a silica gel column. Is this possible and how can I avoid it?
A2: Yes, this is a very common issue. Standard silica gel is slightly acidic and provides a large surface area, which can catalytically accelerate acyl migration, even at room temperature.[9][10] One study noted that on a dry silica gel TLC plate at 24°C, significant isomerization occurred in less than an hour.[10]
To avoid this, consider these alternatives:
Boric Acid Impregnated Silica Gel: Boric acid forms a reversible complex with the cis-diols of the 1,2-isomer, causing it to be retained more strongly on the column while the desired 1,3-isomer elutes faster.[9][11]
Crystallization: Purification by low-temperature crystallization from a non-polar solvent like hexane can be highly effective. One study achieved over 98% purity of a 1,3-DAG using a mixed solvent system of n-hexane and ethyl acetate at low temperatures.[7]
HPLC: Use a normal-phase HPLC method with non-acidic solvents for purification.
Storage & Handling
Q3: What are the optimal conditions for storing rac-1-Oleoyl-3-linoleoylglycerol to ensure long-term stability?
A3: The key to long-term stability is to minimize molecular mobility and exposure to catalysts. The following conditions are recommended:
Parameter
Recommendation
Rationale
Temperature
Store at -20°C or, ideally, -80°C.
Low temperatures are the most critical factor in preventing acyl migration by reducing the kinetic energy of the molecules.[4][12]
Solvent
Store as a dry solid or in a non-polar, aprotic solvent (e.g., hexane, toluene).
Polar solvents, especially protic ones like ethanol or methanol, can facilitate the formation of the cyclic intermediate required for migration.[4][13] Non-polar solvents inhibit this process.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
This prevents oxidation of the oleoyl and linoleoyl chains, which can produce acidic byproducts that catalyze isomerization.
pH
Ensure the material and any solutions are free from acidic or basic contaminants.
Both acid and base are potent catalysts for acyl migration.[2]
Q4: I need to dissolve my OLG for an experiment. Which solvents are best to use, and which should I avoid?
A4:
Recommended Solvents: For short-term experimental use, high-purity non-polar or weakly polar aprotic solvents are best. These include hexane, toluene, chloroform, and dichloromethane. Polar aprotic solvents like acetone and acetonitrile can also be used, as they have been shown to inhibit isomerization more than non-polar solvents in some contexts.[4][13]
Solvents to Use with Caution: Ethers like diethyl ether or THF can contain peroxide impurities which can degrade the sample. Use fresh, inhibitor-free solvents.
Solvents to Avoid: Absolutely avoid acidic or basic solvents. Protic solvents like methanol and ethanol should be avoided for anything other than very brief, immediate use, as they can accelerate migration.[4]
Analysis & Quality Control
Q5: How can I verify the isomeric purity of my OLG sample?
A5: Several analytical techniques can differentiate between 1,3- and 1,2-DAG isomers. The choice depends on the equipment available and the level of detail required.
High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods.
Reversed-Phase (RP-HPLC): Using a C18 column with an isocratic mobile phase of 100% acetonitrile allows for the separation of 1,3- and 1,2-isomers. Typically, the 1,3-isomer elutes slightly earlier than the 1,2-isomer.[14][15][16] Detection is often done at a low UV wavelength (e.g., 205 nm).[14][15]
Normal-Phase (NP-HPLC): Can also be used to separate the isomers.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation.[17][18] The signals corresponding to the glycerol backbone protons and carbons have distinct chemical shifts for the 1,3- and 1,2-isomers, allowing for quantification by integrating the respective signals.[19][20]
Gas Chromatography (GC): After derivatization (e.g., to form trimethylsilyl (TMS) ethers), GC coupled with a mass spectrometer (GC-MS) can separate and identify the isomers based on their fragmentation patterns.[21][22] The [M-RCO2CH2]+ ion is a key diagnostic fragment for distinguishing between the positional isomers.[21]
Thin-Layer Chromatography (TLC): For a quick, qualitative check, TLC on boric acid-impregnated silica gel plates can be used. The 1,2-isomer will have a lower Rf value (it moves less) than the 1,3-isomer.[9]
Troubleshooting Guide
Symptom / Observation
Possible Cause
Recommended Solution & Prevention
New peak appears in HPLC/GC analysis after storage.
Acyl Migration: The sample has likely isomerized from the 1,3- to the 1,2-form.
Verify Storage Conditions: Ensure storage is at ≤ -20°C in an appropriate solvent under an inert atmosphere. Re-purify the material if necessary using a non-isomerizing method (e.g., low-temp crystallization or boric acid chromatography).
Inconsistent biological/physical results from different batches.
Variable Isomeric Purity: Different batches may have varying ratios of 1,3- to 1,2-isomers due to inconsistencies in synthesis or purification.
Implement Strict QC: Analyze every new batch by HPLC or NMR to confirm isomeric purity (>98%) before use. Standardize all synthesis and purification protocols.
Sample degrades quickly when dissolved for experiments.
Inappropriate Solvent or Contamination: The solvent may be protic, contain acidic/basic impurities, or be contaminated with water.
Use High-Purity Solvents: Use fresh, anhydrous, aprotic solvents. Prepare solutions immediately before use and keep them on ice to minimize isomerization during experimental setup.
Broad or multiple spots on a standard silica TLC plate.
On-Plate Isomerization: The acidic nature of the silica gel is causing acyl migration during the chromatography run.
Use Boric Acid TLC: Switch to TLC plates impregnated with boric acid for a clear separation without on-plate isomerization.[9] Combine spots for quantification if using standard silica.[9]
Experimental Protocols
Protocol 1: Quality Control Analysis by RP-HPLC
This protocol is designed to quickly assess the isomeric purity of an OLG sample.
System Preparation:
HPLC System with UV Detector.
C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: 100% Acetonitrile (HPLC grade).
Sample Preparation:
Accurately weigh ~5 mg of the OLG sample.
Dissolve in 1.0 mL of hexane or isopropanol.
Vortex to ensure complete dissolution.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: UV at 205 nm.
Run Time: Approximately 20-30 minutes (adjust as needed based on system and column).
Data Analysis:
Identify the peaks corresponding to rac-1-Oleoyl-3-linoleoylglycerol and the isomerized rac-1-Oleoyl-2-linoleoylglycerol. Based on typical elution patterns, the 1,3-isomer is expected to elute first.[14][15][16]
Calculate the isomeric purity by determining the area percentage of the 1,3-DAG peak relative to the total area of both isomer peaks.
Caption: Workflow for QC analysis of OLG by RP-HPLC.
References
Kallio, H., et al. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 42(3), 142-146. [Link]
Xu, X., et al. (2016). Study on acyl migration kinetics of partial glycerides: Dependence on temperature and water activity. Journal of Biotechnology, 231, S10. [Link]
Kallio, H., et al. (2004). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. PubMed. [Link]
Meng, Z., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Food Production, Processing and Nutrition, 5(1), 28. [Link]
Lombardo, S., et al. (2006). HPLC Separation and NMR Structural Elucidation of sn-1,2-, 2,3-, and 1,3-Diacylglycerols from Olive Oil as Naphthylethylurethane Derivatives. Journal of Agricultural and Food Chemistry, 54(26), 9795-9801. [Link]
Vilchèze, C., & Bittman, R. (1994). An efficient asymmetric synthesis of diacylglycerols. Journal of Lipid Research, 35(4), 734-738. [Link]
Adachi, S., et al. (2005). Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. Journal of Chromatography A, 1070(1-2), 99-105. [Link]
Mao, Y., et al. (2023). 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and phys. Food Chemistry, 429, 136894. [Link]
ResearchGate. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]
Byrdwell, W. C. (2013). Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry. Journal of Chromatography A, 1304, 194-202. [Link]
Liu, W., et al. (2022). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. Molecules, 27(20), 6902. [Link]
Cyberlipid. (n.d.). TLC of acylglycerols. Cyberlipid Center. [Link]
Hatzakis, E., et al. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society, 88, 1695-1708. [Link]
ResearchGate. (2023). Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems. ResearchGate. [Link]
Caponio, F., et al. (2013). Diacylglycerol isomers in extra virgin olive oil: Effect of different storage conditions. Food Chemistry, 141(2), 1108-1112. [Link]
ResearchGate. (2014). Diacylglycerol isomers in extra virgin olive oil: Effect of different storage conditions. ResearchGate. [Link]
Liu, K., et al. (2015). Improved enzymatic synthesis route for highly purified diacid 1,3-diacylglycerols. Process Biochemistry, 50(3), 388-394. [Link]
AOCS. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]
Gunstone, F. D. (1991). 13C-NMR studies of mono-, di-and tri-acylglycerols leading to qualitative and semiquantitative information about mixtures of these glycerol esters. Chemistry and Physics of Lipids, 58(3), 219-224. [Link]
Link 3: Analysis of glycerides and partial glycerides. (n.d.). Palm Oil Analytics. [Link]
Ganesan, K., & Gakinia, M. W. (2025). Substrates (Acyl-CoA and Diacylglycerol) Entry and Products (CoA and Triacylglycerol) Egress Pathways in DGAT1. Journal of Computational Chemistry. [Link]
Wang, Y., et al. (2024). 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value. Food Chemistry: X, 22, 101456. [Link]
ResearchGate. (2017). (A) Stacked 1 H NMR spectra recorded for sn-1,3 diacylglycerol... ResearchGate. [Link]
Song, Z., et al. (2022). Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil. Frontiers in Nutrition, 9, 882672. [Link]
Google Patents. (2021). EP3808729A1 - Method for producing 1-palmitoyl-2-linoleoyl-3-acetyl glycerol.
Dais, P., & Hatzakis, E. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 22(10), 1664. [Link]
Xu, X., et al. (2013). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Biotechnology for Biofuels, 6(1), 53. [Link]
Gronwald, D., et al. (2020). Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. Methods in Molecular Biology, 2081, 137-151. [Link]
Walborg, E. F. Jr., & Lantz, R. S. (1968). Separation and quantitation of saccharides by ion-exchange chromatography utilizing boric acid-glycerol buffers. Analytical Biochemistry, 22(1), 123-133. [Link]
Bates, P. D. (2016). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. Frontiers in Plant Science, 7, 1477. [Link]
Wang, W., et al. (2025). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Foods, 14(6), 886. [Link]
Tavernier, I., et al. (2023). Effect of Diacylglycerol Crystallization on W/O/W Emulsion Stability, Controlled Release Properties and In Vitro Digestibility. Foods, 12(24), 4448. [Link]
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Website. [Link]
ResearchGate. (2023). Characterization of Palm Fatty Acid Distillate, Diacylglycerol Regioisomers, and Esterification Products Using High-Performance Size Exclusion Chromatography. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: The Isomer Trap: rac-1-Oleoyl-3-linoleoylglycerol vs. 1,2-Diacylglycerol Isomers
Content Type: Technical Comparison & Experimental Guide
Audience: Researchers, Senior Scientists, Drug Development Leads[1]
Executive Summary: The "Isomer Trap" in Lipid Signaling
In lipid research, structural precision is not merely a chemical detail—it is the determinant of biological fate.[2][3] rac-1-Oleoyl-3-linoleoylglycerol (1,3-DAG) represents a thermodynamic sink: it is the stable isomer that 1,2-diacylglycerols (1,2-DAGs) naturally degrade into.
The Trap: Many researchers inadvertently use degraded or impure DAG preparations rich in 1,3-isomers when attempting to study Protein Kinase C (PKC) signaling.[3] Because 1,3-DAGs are biologically distinct—often failing to activate PKC or activating different metabolic pathways entirely—this leads to false negatives in potency assays and misinterpretation of metabolic flux data.[1]
This guide distinguishes the stable, metabolic modulator (rac-1-Oleoyl-3-linoleoylglycerol) from its transient, signaling counterpart (1,2-DAG), providing the protocols necessary to verify purity and prevent acyl migration.
Technical Comparison: Signaling vs. Stability
The fundamental difference lies in the glycerol backbone substitution.[3] While chemically similar, the spatial orientation of the hydroxyl group determines enzyme recognition.[3]
A. The Signaling Dichotomy (PKC Activation)
1,2-DAGs (The Activators): The sn-1,2-DAG configuration is the physiological "key" for the C1 domain of Protein Kinase C (PKC) and Protein Kinase D (PKD).[3] The vicinal hydroxyl and ester groups create a specific geometry required for membrane insertion and kinase activation.[3]
1,3-DAGs (The Silencers): rac-1-Oleoyl-3-linoleoylglycerol lacks the vicinal arrangement. It generally fails to bind the C1 domain with high affinity.[1][3] Consequently, it does not induce the translocation of PKC to the plasma membrane, rendering it "silent" in classical DAG signaling pathways.[3]
B. The Metabolic Fork
The digestive and metabolic fate of these isomers differs radically, a feature exploited in "functional oils" for obesity management.[3]
Feature
rac-1-Oleoyl-3-linoleoylglycerol (1,3-DAG)
1-Oleoyl-2-linoleoyl-sn-glycerol (1,2-DAG)
Primary Enzyme
1,3-Specific Lipase (Lingual/Gastric)
Pancreatic Lipase
Hydrolysis Product
Glycerol + Free Fatty Acids
2-Monoacylglycerol (2-MAG) + Free Fatty Acids
Re-esterification
Low: Glycerol backbone is lost; FFAs enter -oxidation.[1]
High: 2-MAG acts as a scaffold for rapid TAG resynthesis (Chylomicrons).
Physiological Outcome
Energy Expenditure (Oxidation)
Fat Storage (Adipose Accumulation)
Thermodynamic Stability
High (Stable Isomer)
Low (Prone to Acyl Migration)
The Acyl Migration Problem
Acyl migration is the spontaneous intramolecular rearrangement of an acyl group from the sn-2 position to the sn-3 (or sn-1) position.[1] This reaction is driven by thermodynamics; 1,3-DAGs are more stable than 1,2-DAGs due to less steric hindrance.
Critical Warning: In polar solvents (methanol, water) or on active surfaces (silica gel), 1,2-DAGs will isomerize to 1,3-DAGs with a half-life (
Calculation: Calculate Area% of the 1,3-peak. If >5%, the sample is compromised for PKC kinetics.[3]
Biological Pathway Mapping
The following diagram illustrates the divergent fates of the isomers in a cellular context.
Caption: 1,2-DAG activates signaling and storage; 1,3-DAG bypasses signaling and promotes oxidation.
References
Eichmann, T. O., & Lass, A. (2015).[3][4] DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling.[2][3] Cellular and Molecular Life Sciences, 72, 3897–3914.[3]
Mao, Y., et al. (2025).[3][5][6] Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems. Food Chemistry, 477, 143566.[3]
Sánchez-Piñera, P., et al. (1999).[3] A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. Biochemical Journal, 337(3), 387-395.[3]
Santa Cruz Biotechnology. (n.d.).[1][3][7] 1-Oleoyl-3-linoleoyl-rac-glycerol Product Data Sheet (CAS 104346-53-4).[7][8] [3]
Ls, A., et al. (2004).[3] Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. Journal of Chromatography A.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of rac-1-Oleoyl-3-linoleoylglycerol in Differential Lipid Metabolism & PKC Signaling Selectivity
Content Type: Publish Comparison Guide
[1][2]
Executive Summary: The Regio-Specific Control
rac-1-Oleoyl-3-linoleoylglycerol (1,3-OLG) is a specific diacylglycerol (DAG) isomer utilized primarily as a metabolic probe and a negative control in lipid signaling research.[1][2] Unlike its regio-isomer sn-1,2-diacylglycerol (the canonical second messenger), 1,3-OLG possesses a unique structural configuration that prevents it from binding to the C1 domains of Protein Kinase C (PKC) and Munc13.[1][2]
This guide validates the role of 1,3-OLG in two distinct pathways:
Lipid Metabolism (The "Anti-Obesity" Shunt): Validating its diversion from triacylglycerol (TAG) storage toward
Signal Transduction: Validating its utility as a structural negative control to prove PKC-dependency.
Target Audience: Lipidomics Researchers, Metabolic Disease Specialists, and Assay Developers.[1][2]
Mechanistic Grounding: The Isomer Divergence
The biological activity of DAGs is dictated by the position of the acyl chains on the glycerol backbone.[1]
The Canonical Activator (sn-1,2-DAG): Fits into the hydrophilic cleft of PKC C1 domains, recruiting the kinase to the membrane for activation.[1][2] It is also the direct substrate for Diacylglycerol O-acyltransferase (DGAT) to form storage fat (TAG).[1][2]
The Metabolic Shunt (rac-1,3-OLG): The 1,3-substitution creates a linear, symmetric geometry (often "tuning fork" shape) that sterically hinders C1 domain binding.[1][2] Metabolically, it cannot be directly acylated by DGAT.[2] It must first be hydrolyzed to glycerol and fatty acids or isomerized, a rate-limiting step that shifts flux toward mitochondrial oxidation.[1][2]
Pathway Visualization: Differential Fate of DAG Isomers
The following diagram illustrates the divergent pathways of 1,2-DAG versus 1,3-OLG in an enterocyte model.
Figure 1: Divergent metabolic and signaling fates of sn-1,2-DAG versus rac-1,3-OLG.[1][2] Note the block on direct PKC activation and DGAT acylation for the 1,3-isomer.
Comparative Performance Analysis
This table contrasts rac-1-Oleoyl-3-linoleoylglycerol with the standard signaling activator, 1,2-Dioleoyl-sn-glycerol (1,2-DOG).[1][2]
Feature
rac-1-Oleoyl-3-linoleoylglycerol (1,3-OLG)
1,2-Dioleoyl-sn-glycerol (1,2-DOG)
Causality / Implication
PKC Activation
Inactive (Null)
Potent Activator
1,3-OLG lacks the vicinal hydroxyl/acyl geometry required for C1 domain coordination.[1][2]
Metabolic Fate
-Oxidation biased
TAG Storage biased
1,3-OLG is not a direct substrate for DGAT; promotes energy expenditure.[1][2]
DGAT Activity
Poor / Non-substrate
Primary Substrate
Used to validate DGAT specificity in enzymatic assays.[1][2]
Stability
High (Thermodynamically stable)
Low (Prone to isomerization)
1,2-DAGs spontaneously isomerize to 1,3-DAGs in solution; 1,3-OLG is the stable endpoint.[1][2]
Protocol A: Validating PKC Selectivity (The "Null" Control)
Objective: Confirm that a cellular response is driven specifically by canonical 1,2-DAG signaling, ruling out non-specific lipid effects (e.g., membrane fluidity changes).[1][2]
Reagents:
Test Compound: rac-1-Oleoyl-3-linoleoylglycerol (Cayman Chem/Sigma).[1][2]
Positive Control: PMA (Phorbol ester) or 1,2-Dioleoyl-sn-glycerol.[1][2]
C]-TAG in the basolateral compartment compared to 1,2-DAG, validating the metabolic shunt [2, 3].[1][2]
Emerging Applications: Molecular Docking
Recent computational studies have expanded the potential scope of rac-1-Oleoyl-3-linoleoylglycerol beyond simple metabolism.[1][2]
CDK2 & Aromatase Inhibition: Molecular docking simulations indicate that 1,3-OLG binds with high affinity (-10.93 to -13.18 kcal/mol) to the active sites of Cyclin-dependent kinase 2 (CDK2) and Aromatase.[1][2][3] This suggests a potential mechanism for the observed anti-proliferative effects of specific lipid fractions in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines [1].[1][2]
Validation: Researchers studying lipid-based nutraceuticals in oncology should include 1,3-OLG as a specific analyte to correlate concentration with antiproliferative activity.[1][2]
References
Cell Biochemistry and Function. (2026). Pathway analysis and molecular docking of lipid compounds in metabolic syndrome and cancer models. (Snippet indicates high affinity docking of 1,3-OLG to CDK2/Aromatase). [1][2]
National Institutes of Health (PMC). (2024).[1] Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model. (Validates the differential digestion/absorption model).
Food Chemistry. (2025).[1][4] Selective production of functional sn-1,3-diacylglycerol by microbial lipases: A comprehensive review. (Reviews the metabolic fate and synthesis of 1,3-DAGs).
Cayman Chemical. 1-Linoleoyl-3-α-Linolenoyl-rac-glycerol Product Information. (Provides structural confirmation and solubility data for 1,3-DAG analogues).
Wikipedia. Diglyceride: Biological Functions and Metabolism.[1] (General overview of PKC activation differences between 1,2 and 1,3 isomers).
A Senior Scientist’s Comparative Guide to the Efficacy of rac 1-Oleoyl-3-linoleoylglycerol and Other Key Lipid Mediators
Abstract Lipid mediators are a vast class of signaling molecules that govern a wide array of physiological and pathological processes, from inflammation and its resolution to neurotransmission and metabolic regulation. W...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Lipid mediators are a vast class of signaling molecules that govern a wide array of physiological and pathological processes, from inflammation and its resolution to neurotransmission and metabolic regulation. While well-known families like eicosanoids, endocannabinoids, and specialized pro-resolving mediators (SPMs) have been extensively studied, the specific roles of many diacylglycerol (DAG) isomers remain underexplored. This guide provides a comparative framework for understanding the potential efficacy of rac 1-Oleoyl-3-linoleoylglycerol (OLG), a 1,3-diacylglycerol, relative to established lipid mediators. We will delve into the foundational biochemistry of OLG, compare its putative signaling mechanisms with those of classical pro-inflammatory, pro-resolving, and neuromodulatory lipids, and provide detailed experimental protocols for researchers to rigorously assess its efficacy in relevant biological systems.
Introduction to Diacylglycerols as Signaling Hubs
Diacylglycerols (DAGs) are far more than simple intermediates in lipid metabolism; they are critical second messengers that translate external signals into intracellular responses.[1][2] Canonically, DAG is generated at the plasma membrane from phosphatidylinositol 4,5-bisphosphate (PIP2) by the action of phospholipase C (PLC) following receptor activation.[3] Its primary and most well-understood function is the recruitment and activation of protein kinase C (PKC) isozymes, which regulate processes from cell proliferation to apoptosis.[2]
However, the biological activity of a DAG molecule is not generic. It is dictated by two key factors:
Stereochemistry: The position of the fatty acyl chains on the glycerol backbone (e.g., sn-1,2 vs. sn-1,3) determines which enzymes can recognize and metabolize it.[2][4]
Fatty Acid Composition: The specific fatty acids esterified to the glycerol backbone determine the downstream metabolic products and can influence the potency of receptor activation.
rac 1-Oleoyl-3-linoleoylglycerol (OLG) is a 1,3-DAG containing oleic acid (18:1) and linoleic acid (18:2). Its structure positions it at a critical metabolic crossroads, where it can act directly as a signaling molecule or be converted into other bioactive lipids. This guide will compare its potential efficacy against three classes of well-characterized lipid mediators.
The Comparator Lipid Mediators: A Spectrum of Activity
To understand the potential of OLG, we must place it in the context of known players.
Pro-Inflammatory Eicosanoids (e.g., Prostaglandin E2, PGE2): Generated from arachidonic acid (AA) by cyclooxygenase (COX) enzymes, PGE2 is a canonical mediator of acute inflammation, promoting vasodilation, pain, and fever.[5][6] Its actions are rapid and contribute to the cardinal signs of inflammation.[6]
Specialized Pro-Resolving Mediators (SPMs) (e.g., Resolvin D1, RvD1): In contrast to pro-inflammatory lipids, SPMs like resolvins, protectins, and lipoxins actively orchestrate the resolution of inflammation.[7][8] They are biosynthesized during the inflammatory response and function to halt neutrophil infiltration, stimulate the clearance of apoptotic cells by macrophages (efferocytosis), and promote tissue repair.[6][7] This represents a "lipid mediator class switch" from pro-inflammatory to pro-resolving signals.[7]
Endocannabinoids (e.g., 2-Arachidonoylglycerol, 2-AG): 2-AG is a key endocannabinoid that modulates neurotransmission, pain, and metabolic processes by activating cannabinoid receptors (CB1 and CB2).[9][10] Crucially, 2-AG is an sn-1,2-DAG derivative, synthesized from AA-containing phospholipids by PLC and diacylglycerol lipase (DAGL).[10][11]
Comparative Efficacy Analysis: OLG vs. The Field
Direct experimental data on OLG is scarce. Therefore, this analysis is based on established principles of lipid signaling to build a testable hypothesis for its efficacy.
Signaling via Protein Kinase C (PKC) Activation
The most direct mechanism of action for OLG is the activation of the PKC family. Like other DAGs, OLG can recruit and activate conventional and novel PKC isoforms at cellular membranes.
Hypothesis: OLG is a direct activator of PKC-dependent pathways. Its efficacy relative to other DAGs will depend on its affinity for the C1 domain of PKC isoforms.
Comparison:
vs. AA-containing DAGs: The precursors to 2-AG are potent PKC activators. The efficacy of OLG would need to be compared directly. The different fatty acid composition (oleic/linoleic vs. stearic/arachidonic) may influence membrane partitioning and PKC isoform selectivity.
vs. PGE2/RvD1: These mediators do not act via PKC directly. They signal through their own G-protein coupled receptors (GPCRs). Therefore, OLG's action represents a distinct signaling pathway that could either synergize with or antagonize these other pathways.
Role as a Precursor for Other Bioactive Lipids
A key question is whether OLG can be metabolized into other signaling molecules.
Hypothesis: Unlike AA-containing DAGs, OLG is not a direct precursor to 2-AG. Instead, its metabolism by lipases would release oleic acid and linoleic acid, which can be shunted into other pathways. Linoleic acid is a precursor to arachidonic acid, but this is a multi-step process.
Comparison vs. 2-AG: This is the most critical comparison point. The primary pathway for 2-AG synthesis requires an sn-1,2-DAG containing arachidonic acid at the sn-2 position.[10] OLG is a 1,3-DAG and lacks arachidonic acid. Therefore, it is highly unlikely to contribute directly to the on-demand synthesis of 2-AG. This suggests OLG does not have direct endocannabinoid activity. Any effect on this system would be indirect, perhaps by competing for metabolic enzymes.
The core signaling pathways are visualized below.
Caption: Experimental workflow for macrophage cytokine response assay.
Synthesis and Future Directions
rac 1-Oleoyl-3-linoleoylglycerol stands as an intriguing but largely uncharacterized lipid mediator. Based on its fundamental biochemistry as a 1,3-diacylglycerol, its most probable direct effect is the modulation of PKC-dependent signaling pathways.
A critical point of differentiation from the well-studied endocannabinoid 2-AG is its fatty acid composition and stereochemistry. OLG is not a direct precursor for 2-AG and is therefore unlikely to possess direct cannabinoid receptor agonist activity. This distinction is paramount for researchers investigating its therapeutic potential.
The provided experimental protocols offer a clear path forward. By first confirming its ability to activate PKC and then assessing its net effect in a complex cellular inflammation model, researchers can begin to place OLG on the spectrum of lipid mediator activity. Future studies should focus on in vivo models of inflammation, pain, and metabolic disease to understand its physiological relevance and therapeutic potential compared to established anti-inflammatory and pro-resolving drugs.
References
Elex Biotech LLC. (n.d.). 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. Retrieved from [Link]
Kühn, H., O'Donnell, V. B. (2017). Prostanoids and Resolution of Inflammation – Beyond the Lipid-Mediator Class Switch. Frontiers in Immunology. Retrieved from [Link]
Serhan, C. N. (2007). Anti-Inflammatory and Pro-Resolving Lipid Mediators. Annual Review of Pathology: Mechanisms of Disease. Retrieved from [Link]
Wei, W., et al. (2022). 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines. Food & Function. Retrieved from [Link]
Galli, E., et al. (2019). Eicosanoid and Specialized Proresolving Mediator Regulation of Lymphoid Cells. Frontiers in Immunology. Retrieved from [Link]
Shahnazari, S., et al. (2010). A diacylglycerol-dependent signaling pathway contributes to regulation of anti-bacterial autophagy. Cell Host & Microbe. Retrieved from [Link]
Serhan, C. N., et al. (2014). Eicosanoids and proresolving mediators in the inflammatory response. ResearchGate. Retrieved from [Link]
Serhan, C. N. (2014). Novel Pro-Resolving Lipid Mediators in Inflammation Are Leads for Resolution Physiology. Nature. Retrieved from [Link]
Brose, N., et al. (2004). Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals. Current Opinion in Neurobiology. Retrieved from [Link]
Antal, C. E., Newton, A. C. (2013). Diagram of diacylglycerol and PIP 3 signaling pathways. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. PubChem Compound Summary for CID 25241521. Retrieved from [Link]
Zechner, R., et al. (2017). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cell Metabolism. Retrieved from [Link]
Liu, Y., et al. (2023). Differences in Absorption and Metabolism between Structured 1,3-Oleate-2-palmitate Glycerol and 1-Oleate-2-palmitate-3-linoleate Glycerol on C57BL/6J Mice. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Wang, W., et al. (2024). 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value. PubMed. Retrieved from [Link]
Wang, W., et al. (2024). 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value. ResearchGate. Retrieved from [Link]
Yuan, S., Burrell, B. D. (2019). Comparative studies of endocannabinoid modulation of pain. Philosophical Transactions of the Royal Society B. Retrieved from [Link]
van den Berg, S. M. A., et al. (2021). Inhibition of endocannabinoid synthesis enzymes DAGL and NAPE-PLD transiently lowers body weight and alters glucose homeostasis. Cardiovascular Research. Retrieved from [Link]
Realm of Caring. (2020). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. PubChem Compound Summary for CID 25240371. Retrieved from [Link]
McEachern, E. K., et al. (2011). Endocannabinoids and diacylglycerol kinase activity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]
van den Berg, S. M. A., et al. (2021). Inhibition of endocannabinoid synthesis enzymes DAGL and NAPE-PLD transiently lowers body weight and alters glucose homeostasis during a high-fat diet challenge in mice. Cardiovascular Research. Retrieved from [Link]
The accurate detection of 1-Oleoyl-3-linoleoylglycerol (18:1/18:2 DAG) presents a unique analytical challenge: regioisomerism . Unlike triacylglycerols (TAGs), diacylglycerols (DAGs) possess a free hydroxyl group, making them susceptible to rapid acyl migration. The thermodynamically unstable 1,2-DAGs (signaling active) spontaneously isomerize to the stable 1,3-DAGs (metabolic intermediates) under acidic conditions or thermal stress.
This guide compares the three primary detection methodologies—LC-MS/MS , GC-MS , and NMR —evaluating their ability to distinguish the specific 1,3-regioisomer from its 1,2-counterpart while preventing artifactual isomerization during analysis.
The Core Challenge: The "Isomerization Trap"
Before selecting a method, the researcher must understand the instability of the analyte. Standard lipid extraction protocols (e.g., Bligh & Dyer) often use acidic conditions or heat, which catalyze the shift of 1,2-DAGs to 1,3-DAGs.
Key Directive: Any protocol claiming to quantify rac-1-Oleoyl-3-linoleoylglycerol must explicitly account for acyl migration.
Figure 1: The thermodynamic drift from 1,2-DAG to 1,3-DAG. 1-Oleoyl-3-linoleoylglycerol is the stable end-product of this migration.
Comparative Analysis of Detection Methods
Method A: LC-MS/MS (Targeted Lipidomics)
The Gold Standard for Sensitivity and Specificity.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for biological matrices.
Separation: Reverse Phase (RP-C18) separates based on hydrophobicity (acyl chain length/saturation) but often co-elutes regioisomers. Normal Phase (NP) or HILIC is required to physically separate 1,2-DAG from 1,3-DAG classes prior to MS detection.
Detection: Electrospray Ionization (ESI) in positive mode, typically forming [M+NH4]+ adducts.[1]
Specificity: Multiple Reaction Monitoring (MRM) targets the specific loss of fatty acids (Oleic and Linoleic), confirming the molecular species.
Method B: GC-MS (Derivatized)
The Validation Tool for Fatty Acid Composition.
Gas Chromatography requires the hydroxyl group to be derivatized (silylated) to prevent acyl migration in the heated injector port.
Mechanism: Reaction with BSTFA or MSTFA locks the DAG structure as a Trimethylsilyl (TMS) ether.
Pros: Excellent separation of fatty acid profiles; high chromatographic resolution.
Cons: If derivatization is incomplete, thermal isomerization occurs immediately in the injector, invalidating the 1,2 vs. 1,3 ratio.
Method C: 1H-NMR (Nuclear Magnetic Resonance)
The Structural Reference.
NMR is non-destructive and requires no derivatization, making it the absolute reference for purity.
Differentiation: The chemical shift of the glycerol backbone protons differs distinctively between 1,3-DAG (symmetrical) and 1,2-DAG (asymmetrical).
Limitation: Low sensitivity. It requires milligram-level purity, making it unsuitable for trace analysis in complex biological tissues.
Data Summary: Side-by-Side Specs
Feature
LC-MS/MS (NP/HILIC)
GC-MS (TMS-Derivatized)
1H-NMR (500+ MHz)
Primary Utility
Trace quantification in bio-fluids
Fatty acid profiling & validation
Purity check & structural confirmation
Regioisomer Separation
High (Class separation 1,2 vs 1,3)
High (If derivatization is 100%)
Absolute (Distinct chemical shifts)
Sensitivity (LOD)
Femtomole range (pg/mL)
Picomole range (ng/mL)
Micromole range (mg/mL)
Sample Prep Risk
Low (if neutral extraction used)
High (requires heat for derivatization)
Lowest (direct dissolution)
Throughput
High (5-10 min/sample)
Medium (20-40 min/sample)
Low
Key Artifact
Ion suppression
Thermal isomerization
Solvent peaks
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Workflow (Recommended)
Objective: Quantify 1-Oleoyl-3-linoleoylglycerol in plasma/tissue without inducing isomerization.
Step 3: Incubate at 60°C for 30 mins. Critical: Ensure reaction goes to completion to prevent thermal degradation of underivatized -OH groups.
Step 4: Dry down and reconstitute in Hexane.
2. GC Parameters:
Inlet: Splitless, 280°C.
Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane).
Oven: Ramp 150°C to 300°C at 10°C/min.
Detection: EI Source (70 eV). Look for molecular ion of TMS-DAG (MW + 72 mass units).
References
Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis. Oily Press.
Holcapek, M., et al. (2003). "Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography–mass spectrometry." Journal of Chromatography A.
Destaillats, F., et al. (2010). "Metabolite profiling of hydroxy fatty acids in biological fluids using LC-MS/MS." Journal of Lipid Research.
A Senior Application Scientist's Guide to the Proper Disposal of rac 1-Oleoyl-3-linoleoylglycerol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of rac 1-Oleoyl-3-linoleoylglycerol. As researchers and drug development professionals, our responsibility extends beyond the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of rac 1-Oleoyl-3-linoleoylglycerol. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use. This document is designed to instill confidence and ensure safety by explaining not just the "how," but the "why" behind each procedural step, grounded in regulatory standards and field-proven best practices.
Foundational Knowledge: Waste Characterization
Before any disposal action is taken, a thorough understanding of the material is paramount. rac 1-Oleoyl-3-linoleoylglycerol is a triglyceride, a class of compounds generally characterized by low volatility and low toxicity. However, in a laboratory setting, the "pure" substance is rare. Its final waste classification is dictated by its use and potential contamination.
To the best of our knowledge, the specific toxicological properties of many research-grade reagents like this one have not been exhaustively investigated.[1] Therefore, a cautious approach is always the most prudent. The primary consideration for disposal is not the triglyceride itself, but any hazardous substances it may have been mixed with during experimental use.
Table 1: Physicochemical Properties of rac 1-Oleoyl-3-linoleoylglycerol Relevant to Disposal
High molecular weight contributes to its low volatility.
Physical Form
Typically a liquid or viscous oil at room temperature.
Will not become an airborne powder hazard. Spills will spread and require absorbent material.
Solubility
Insoluble in water. Soluble in organic solvents.
Cannot be disposed of down the drain.[3][4] If dissolved in a solvent, the solvent dictates the waste category.
Hazard Profile
Generally considered non-hazardous in pure form. May cause mild skin and eye irritation.[1][5]
If uncontaminated, may potentially be disposed of as non-hazardous waste, pending institutional approval. If mixed with hazardous materials, it must be treated as hazardous waste.
The Regulatory Landscape: EPA, RCRA, and Institutional Policies
The disposal of all chemical waste in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for it from creation to final disposal.[7]
A chemical waste is considered hazardous if it exhibits one or more of the following characteristics:
Ignitability: Flashpoint < 60°C, can cause fire.
Corrosivity: pH ≤ 2 or ≥ 12.5, or corrodes steel.
Reactivity: Unstable, reacts violently with water, or generates toxic gases.
Toxicity: Harmful when ingested or absorbed.
While pure rac 1-Oleoyl-3-linoleoylglycerol does not typically meet these criteria, a solution of it in a flammable solvent like hexane or ethanol would be classified as ignitable hazardous waste . It is crucial to remember that institutional and local regulations can be more stringent than federal mandates.[3][8] Always consult your institution's Environmental Health & Safety (EH&S) office for specific guidance. [9]
Operational Protocol: A Step-by-Step Disposal Workflow
This section provides a direct, procedural guide for handling the waste stream containing rac 1-Oleoyl-3-linoleoylglycerol.
Pure, Unused Product: If the product is in its original container, uncontaminated, and is being discarded (e.g., past its expiration date), it can often be disposed of as non-hazardous chemical waste. First, offer it for redistribution to other labs to minimize waste.[10]
Contaminated or Used Material: Ask the following questions:
Was it dissolved in a solvent? If yes, the solvent's properties (e.g., flammability) now define the waste.
Was it mixed with other reagents that are toxic, corrosive, or reactive?
Did it come into contact with any biological materials?
Based on these answers, determine the appropriate waste stream. When in doubt, err on the side of caution and manage the waste as hazardous.
Step 2: Don Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE.
"Non-Hazardous Waste," contents listed, PI name, date.
Flammable Liquid Waste (e.g., dissolved in ethanol/hexane)
Sealable, chemically compatible container (often a safety can). Must be kept closed except when adding waste.[9]
"HAZARDOUS WASTE" , full chemical names of all components (e.g., "Ethanol," "rac 1-Oleoyl-3-linoleoylglycerol"), approximate percentages, and hazard characteristic (e.g., "Ignitable").[9][12]
Toxic/Other Hazardous Waste
Sealable, chemically compatible container.
"HAZARDOUS WASTE" , full chemical names of all components, and all applicable hazard characteristics (e.g., "Toxic").[9][12]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be collected at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[9][12]
Location: The SAA must be under the control of the laboratory personnel generating the waste.[9]
Labeling: Containers must be labeled with the words "HAZARDOUS WASTE" and their principal chemical constituents as soon as the first drop of waste is added.[9][12]
Condition: Containers must be in good condition, compatible with the waste they hold, and kept securely closed at all times except when adding or removing waste.[6][9] A funnel should never be left in the container.[9]
Capacity: Once a container is 90% full, or if you generate more than 55 gallons in an SAA, you must contact your institution's EH&S office for pickup.[9][12] EPA regulations require a full container to be removed from the SAA within 72 hours.[9]
Step 5: Spill Management
In the event of a small spill:
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill using an absorbent material like sand, diatomite, or a universal binder.[13][14]
Collect the contaminated absorbent material using non-sparking tools if a flammable solvent is involved.
Place the collected material into a sealed container and label it as hazardous waste.
Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's emergency response team or EH&S office immediately.[9]
Workflow Visualization: Disposal Decision Pathway
The following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of rac 1-Oleoyl-3-linoleoylglycerol waste.
The Principle of Waste Minimization
The most effective disposal strategy is to minimize waste generation from the outset.[10][15] This aligns with the EPA's strategic hierarchy for waste management.[10]
Source Reduction: Optimize experimental procedures to use the smallest possible quantities of chemicals.[10][16] Maintain a detailed chemical inventory to prevent over-ordering and ensure older stock is used first.[15][16]
Reuse/Redistribute: Offer unwanted or surplus chemicals to other research groups within your institution.[10]
Recycling: Recycle empty, triple-rinsed chemical containers where permissible.[17]
Disposal: When the above options are not feasible, responsible disposal through the established protocols is the final step.[10]
By adhering to these principles and procedures, you ensure the safety of yourself, your colleagues, and the environment, while maintaining full regulatory compliance.
References
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
Best Practices for Managing Laboratory Waste. Republic Services.
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH).
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
Laboratory Waste Management: The New Regulations. MedicalLab Management.
Good Laboratory Practices: Waste Disposal. SCION Instruments.
Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
3 Tips To Improve Your Laboratory Waste Management. IDR Environmental Services.
Personal Protective Equipment (PPE) & Handling Guide: rac-1-Oleoyl-3-linoleoylglycerol
[1][2] Executive Summary & Scientific Context rac-1-Oleoyl-3-linoleoylglycerol (18:1/18:2-DAG) is a diacylglycerol featuring oleic acid at the sn-1 position and linoleic acid at the sn-3 position.[1][2] As a potent activ...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Scientific Context
rac-1-Oleoyl-3-linoleoylglycerol (18:1/18:2-DAG) is a diacylglycerol featuring oleic acid at the sn-1 position and linoleic acid at the sn-3 position.[1][2] As a potent activator of Protein Kinase C (PKC) and a metabolic intermediate in lipid synthesis, its integrity is critical for reproducible bioassays.
The Dual-Risk Paradox:
While the neat lipid poses low acute toxicity to the researcher, the researcher poses a high "toxicity" to the lipid.[1][2] Skin oils, ambient oxygen, and moisture can rapidly degrade this polyunsaturated molecule. Conversely, if this lipid is supplied in organic solvents (e.g., chloroform/methanol), the risk profile shifts dramatically to immediate chemical hazard.[2]
This guide provides a self-validating protocol to ensure both personnel safety and experimental integrity .
Risk Assessment & Hazard Identification
Before selecting PPE, you must identify the physical state of your reagent.
Expert Insight: If PVA gloves are unavailable for chloroform handling, use the "Silver Shield" laminate liners under standard nitrile gloves.[2] Never rely on single-layer nitrile for chlorinated solvents.[1][2]
Eye & Body Protection[1][2]
Eye Protection: ANSI Z87.1 compliant chemical splash goggles.[1][2] Side shields are mandatory.[1][2]
Body Protection: 100% Cotton Lab Coat (Synthetics can melt into skin during solvent fires).[1][2] Closed-toe chemical-resistant footwear.[1][2]
Solvated: Work must be performed in a Class II Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1][2]
Visual Logic: PPE Decision Tree
Use this decision logic before opening the freezer.
Figure 1: PPE Selection Logic based on carrier solvent.[1][2] Note the specific requirement for PVA/Viton gloves when handling chlorinated solvents.
Operational Protocol: Handling & Aliquoting
Objective: Prevent lipid peroxidation (rancidity) and hydrolysis while ensuring user safety.[2]
Reagent: rac-1-Oleoyl-3-linoleoylglycerol (Store at -20°C or -80°C).
Step-by-Step Workflow
Preparation (The "Dry" Phase):
Pre-cool reagents? No. Allow the vial to equilibrate to Room Temperature (RT) in a desiccator before opening.
Why? Opening a cold vial condenses atmospheric moisture into the lipid, causing hydrolysis of the ester bonds.[2]
Inert Gas Setup:
Ensure a source of Nitrogen (
) or Argon () is available with a gentle flow nozzle.[1][2] Argon is preferred as it is heavier than air and blankets the lipid more effectively.[1][2]
Solubilization (If Neat):
If the DAG is neat and viscous, dissolve in compatible solvent (e.g., DMSO for cell culture, Chloroform for storage) to facilitate aliquoting.[2]
Concentration: Typical stock concentration is 10–50 mM.[1][2]
Aliquoting:
Use glass vials (amber preferred) with Teflon-lined caps. Avoid plastics (polystyrene) as lipids can leach plasticizers or stick to the walls.[1][2]
Dispense single-use volumes to avoid freeze-thaw cycles.
The "Blanket" Technique:
Before capping, gently flow Argon stream into the vial for 5–10 seconds to displace oxygen.
Container: High-density polyethylene (HDPE) or Glass.[1][2]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]
Kimberly-Clark Professional. (2019).[1][2] Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]